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  • Product: 3-(3-Methyl-4-nitrophenoxy)propan-1-amine
  • CAS: 874889-39-1

Core Science & Biosynthesis

Foundational

3-(3-Methyl-4-nitrophenoxy)propan-1-amine chemical properties

An In-depth Technical Guide to 3-(3-Methyl-4-nitrophenoxy)propan-1-amine Abstract This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-(3-Methyl-4-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-(3-Methyl-4-nitrophenoxy)propan-1-amine

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-(3-Methyl-4-nitrophenoxy)propan-1-amine. As a distinct molecule featuring a nitroaromatic system, an ether linkage, and a primary amine, this compound represents a versatile building block for research and development, particularly in medicinal chemistry and materials science. This document consolidates predicted physicochemical properties, outlines a logical and robust synthetic pathway, discusses the reactivity of its key functional groups, and summarizes essential safety protocols. The insights herein are tailored for researchers, chemists, and drug development professionals seeking to leverage this compound in their work.

Nomenclature and Molecular Structure

Correctly identifying a chemical entity is the foundation of all subsequent research. 3-(3-Methyl-4-nitrophenoxy)propan-1-amine is a substituted aromatic compound with the following identifiers:

  • IUPAC Name: 3-((3-Methyl-4-nitrophenyl)oxy)propan-1-amine

  • Molecular Formula: C₁₀H₁₄N₂O₃

  • Canonical SMILES: C1=C(C(=CC=C1OCCN)N(=O)=O)C

  • InChI Key: While not specifically indexed in major databases, a key can be generated based on the confirmed structure.

The structure is characterized by a propan-1-amine chain linked via an ether bond to the phenolic oxygen of 3-methyl-4-nitrophenol.[1] This arrangement, particularly the relative positions of the methyl and nitro groups on the phenyl ring, is critical to its electronic properties and reactivity.

Physicochemical Properties

Experimental data for this specific molecule is not widely published. The following properties are calculated or estimated based on its structure and data from analogous compounds. These values provide a strong baseline for experimental design, such as selecting appropriate solvent systems and purification techniques.

PropertyValueSource / Method
Molecular Weight 210.23 g/mol Calculated
Appearance Predicted to be a yellow or brown solid/oilAnalogy to Nitroanilines[2]
Boiling Point > 300 °C (Predicted)Estimation
Melting Point Not Determined-
Solubility Predicted to be soluble in polar organic solvents (e.g., Methanol, DMSO, DMF) and slightly soluble in water.Structural Analysis
pKa (Ammonium ion) ~9.5 - 10.5 (Predicted)Analogy to Alkylamines
LogP 1.8 ± 0.5 (Predicted)Estimation

Synthesis and Manufacturing

A robust and scalable synthesis is paramount for the utility of any chemical intermediate. The most logical and industrially relevant approach to synthesizing 3-(3-Methyl-4-nitrophenoxy)propan-1-amine is via a Williamson ether synthesis, followed by a deprotection step. This method is favored for its high yields and the commercial availability of its precursors.[3]

Proposed Synthetic Workflow

The synthesis can be conceptualized as a two-stage process:

  • Ether Formation: Coupling of the phenolic precursor with a protected aminopropyl halide.

  • Deprotection: Removal of the amine protecting group to yield the final product.

Synthesis_Workflow cluster_0 Precursors cluster_1 Stage 1: Williamson Ether Synthesis cluster_2 Stage 2: Deprotection A 3-Methyl-4-nitrophenol (CAS: 2581-34-2) D Protected Intermediate: N-[3-(3-Methyl-4-nitrophenoxy)propyl]phthalimide A->D A->D Reaction B N-(3-bromopropyl)phthalimide (Protected Amine Source) B->D B->D Reaction C Base (e.g., K₂CO₃) Solvent (e.g., Acetone, DMF) C->D Reaction F Final Product: 3-(3-Methyl-4-nitrophenoxy)propan-1-amine D->F Hydrolysis E Hydrazine Monohydrate (N₂H₄·H₂O) Solvent (e.g., Ethanol)

Caption: Proposed two-stage synthesis of the target compound.

Detailed Experimental Protocol (Exemplary)

Stage 1: Synthesis of N-[3-(3-Methyl-4-nitrophenoxy)propyl]phthalimide

  • To a stirred solution of 3-methyl-4-nitrophenol (1.0 eq.) in anhydrous dimethylformamide (DMF) or acetone, add potassium carbonate (K₂CO₃, 1.5 eq.).[1]

  • Heat the mixture to 60-70 °C for 1 hour to ensure complete formation of the phenoxide salt.

  • Add N-(3-bromopropyl)phthalimide (1.1 eq.) to the reaction mixture.

  • Maintain the temperature and stir for 6-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into cold water.

  • The solid precipitate (the protected intermediate) is collected by filtration, washed with water, and dried. Purification can be achieved by recrystallization from ethanol.

Causality Note: The use of a phthalimide protecting group for the amine is crucial. It prevents the primary amine from acting as a competing nucleophile and participating in side reactions, thus ensuring the chemoselective formation of the ether linkage.

Stage 2: Synthesis of 3-(3-Methyl-4-nitrophenoxy)propan-1-amine

  • Suspend the dried protected intermediate (1.0 eq.) in ethanol.

  • Add hydrazine monohydrate (2.0-3.0 eq.) to the suspension.

  • Heat the mixture to reflux for 4-6 hours. A precipitate of phthalhydrazide will form.

  • Cool the reaction mixture and acidify with concentrated HCl to pH ~1-2.

  • Filter off the phthalhydrazide precipitate.

  • Concentrate the filtrate under reduced pressure. Basify the residue with a strong base (e.g., aqueous NaOH) to pH >12 and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the final amine product.

Chemical Reactivity and Stability

The reactivity of this molecule is governed by its three primary functional groups: the primary amine, the aromatic nitro group, and the ether linkage.

  • Primary Aliphatic Amine: This group is basic and highly nucleophilic. It will readily react with acids to form ammonium salts, which can be advantageous for purification or formulation. It is susceptible to acylation, alkylation, and reductive amination reactions, making it a key handle for further molecular elaboration.[4]

  • Aromatic Nitro Group: The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. Its most significant and useful reaction is its reduction to an aniline. This transformation is a cornerstone of medicinal chemistry, as it unmasks a new functional group (the aromatic amine) with entirely different reactivity.

    • Common Reduction Methods:

      • Catalytic hydrogenation (H₂ gas over Pd/C or PtO₂)

      • Metal-acid systems (e.g., Sn/HCl, Fe/HCl)

  • Ether Linkage: The aryl-alkyl ether bond is generally stable to a wide range of reaction conditions, including basic and mild acidic environments. Cleavage typically requires harsh conditions, such as refluxing with strong acids like HBr or HI, which is not a common transformation in a drug development context.

Reactivity_Diagram cluster_amine Amine Reactions cluster_nitro Nitro Group Reactions main 3-(3-Methyl-4-nitrophenoxy) propan-1-amine salt Ammonium Salt main->salt + Acid (HCl) amide Amide Derivative main->amide + Acyl Chloride sec_amine Secondary/Tertiary Amine main->sec_amine + Aldehyde/Ketone (Reductive Amination) aniline 4-Amino-3-methylphenoxy Derivative main->aniline Reduction (e.g., H₂/Pd)

Caption: Key reaction pathways for the primary functional groups.

Potential Applications and Research Interest

While specific applications for this molecule are not yet established in the literature, its structure is highly suggestive of its utility as an intermediate in pharmaceutical and agrochemical research.

  • Scaffold for Drug Discovery: The phenoxypropanamine core is a well-known pharmacophore present in numerous beta-blockers and other neurologically active drugs. Although the substitution pattern here differs, it provides a valuable template for building libraries of novel compounds for screening.

  • Intermediate for Bioactive Molecules: The most immediate application is its use as a precursor. The reduction of the nitro group to an aniline provides a new synthetic handle. This resulting aromatic amine can then be used in a variety of coupling reactions (e.g., amide bond formation, sulfonamide formation, diazotization) to build more complex and potentially bioactive molecules.[2][5]

  • Materials Science: Nitroaromatic compounds can have interesting optical properties and are sometimes used in the synthesis of dyes or nonlinear optical materials.

Safety and Toxicology

No specific toxicological data exists for 3-(3-Methyl-4-nitrophenoxy)propan-1-amine. Therefore, a conservative approach to handling based on the constituent functional groups is mandatory.[6]

  • Hazard Class: Based on related structures like nitroanilines and aliphatic amines, this compound should be treated as harmful if swallowed, inhaled, or absorbed through the skin.[2][7] It is expected to be a skin and eye irritant.[8][9]

  • Handling Precautions:

    • Always handle this compound in a well-ventilated chemical fume hood.[7]

    • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[9]

    • Avoid inhalation of dust or vapors.

    • Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention.[6]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place away from oxidizing agents.

References

  • PubChem. Compound Summary for 3-(3-methylphenyl)propan-1-amine. National Center for Biotechnology Information. [Link]

  • Tri-iso. Material Safety Data Sheet for a related amine product. [Link]

  • Wikipedia. 4-Nitroaniline. [Link]

  • Royal Society of Chemistry. Supporting Information describing general procedures for amine synthesis. [Link]

  • Wu, J., et al. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. [Link]

  • PubChem. Compound Summary for 3-Methyl-4-nitrophenol. National Center for Biotechnology Information. [Link]

  • precisionFDA. N-METHYL-3-(3-METHYLPHENOXY)-3-PHENYLPROPAN-1-AMINE, (3R)-. [Link]

  • Hyma Synthesis Pvt. Ltd. Company Overview. [Link]

  • Google Patents. Method for preparing N-methyl paranitroaniline.
  • Chempanda. Nitroaniline: Common isomers, structure, synthesis and applications. [Link]

  • Stilinović, V., et al. N-(4-Methylbenzyl)-3-nitroaniline. Acta Crystallographica Section E, vol. 68, no. 1, 2012. [Link]

  • US EPA. 1,3-Propanediamine, N1-(3-aminopropyl)-N1-methyl-N3-(2-nitrophenyl)-. [Link]

  • Zhang, M., et al. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules, vol. 29, no. 4, 2024, p. 863. [Link]

  • CAS Common Chemistry. 3-Methyl-4-[2-[4-(methylsulfonyl)-2-nitrophenyl]diazenyl]-1-phenyl-1H-pyrazol-5-amine. [Link]

  • Google Patents. Improved method of synthesis of 1-(3',4'-methylene dioxyphenyl)-2-(methylamino) propane (mdma).
  • PubChemLite. 3-(4-aminophenoxy)propan-1-ol. [Link]

  • Google Patents. Advanced drug development and manufacturing.
  • MDPI. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. [Link]

Sources

Exploratory

Technical Guide: Physicochemical Characteristics of 3-(3-Methyl-4-nitrophenoxy)propan-1-amine

Introduction In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is a cornerstone of success.[1][2] These fundamental characteristics govern a mo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is a cornerstone of success.[1][2] These fundamental characteristics govern a molecule's behavior from initial formulation to its ultimate interaction with biological systems, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[3] This guide provides an in-depth technical overview of the core physical characteristics of 3-(3-Methyl-4-nitrophenoxy)propan-1-amine, a molecule of interest for researchers in medicinal chemistry. The strategic selection and optimization of lead compounds are critically dependent on the early and accurate characterization of such properties.[4]

This document is designed for researchers, scientists, and drug development professionals, offering not just data, but also insights into the causality behind the experimental characterization of novel chemical entities.

Molecular Identity and Structure

The systematic IUPAC name, 3-(3-Methyl-4-nitrophenoxy)propan-1-amine, defines a precise molecular architecture. This compound incorporates a nitrophenol ether linked to a propyl amine tail. The constituent functional groups—a nitro group, an aromatic ether, a methyl group, and a primary amine—each contribute to the overall physicochemical profile of the molecule. The primary amine functionality is one of the most common in drug molecules, primarily due to its basicity which allows for salt formation to enhance water solubility and provides a cationic center for binding to biological targets.[5]

The chemical structure is as follows:

Chemical Structure:

From this structure, we can derive the fundamental molecular identifiers.

Core Physicochemical Properties

A molecule's journey to becoming a viable drug candidate is often predicated on a specific range of physical properties. Below is a detailed exploration of these characteristics for 3-(3-Methyl-4-nitrophenoxy)propan-1-amine, contextualized within the broader framework of drug development.

Molecular Formula and Weight

The molecular formula is determined by the elemental composition of the molecule. For 3-(3-Methyl-4-nitrophenoxy)propan-1-amine, the formula is C10H14N2O3 .

The molecular weight is the sum of the atomic weights of all atoms in the molecule. The calculated molecular weight is 210.23 g/mol . This value is a fundamental parameter in nearly all analytical and formulation calculations.

Physical State and Appearance
Melting Point

The melting point is a critical indicator of purity and is influenced by the strength of intermolecular forces. The presence of a polar nitro group and the capacity for hydrogen bonding through the primary amine suggest a relatively high melting point for a molecule of this size. For comparison, N-[2-(2-Methyl-3-nitrophenyl)ethyl]-N-propyl-1-propanamine, a related compound, has a melting point of approximately 78-80°C.[8]

Boiling Point

The boiling point is largely dependent on molecular weight and intermolecular forces. Given the anticipated solid state at room temperature, the boiling point is expected to be significantly above ambient temperature and would likely be determined under reduced pressure to prevent decomposition.

Solubility

Solubility is a paramount property in drug development, directly impacting bioavailability.[2][3] The molecule possesses both hydrophobic (the aromatic ring and methyl group) and hydrophilic (the primary amine and nitro group) regions.

  • Aqueous Solubility: The primary amine group can be protonated to form a salt, which would significantly increase its solubility in aqueous media. The parent amine is expected to have low aqueous solubility.

  • Organic Solubility: The molecule is expected to be soluble in polar organic solvents such as methanol, ethanol, and DMSO, which is typical for compounds with similar functional groups.

Lipophilicity (LogP)

Lipophilicity, often expressed as the octanol-water partition coefficient (LogP), is a key determinant of a drug's ability to cross cell membranes.[3] A balanced LogP is crucial for oral absorption and distribution. While an experimental LogP is not available, a calculated value would likely fall in a range that suggests moderate lipophilicity, a desirable trait for many drug candidates.[9]

pKa

The pKa value indicates the strength of an acid or base. For 3-(3-Methyl-4-nitrophenoxy)propan-1-amine, the primary amine group is basic. The pKa of the conjugate acid is expected to be in the range of 9-10, similar to other primary alkylamines.[7] This value is critical for predicting the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and interaction with biological targets.[4]

Summary of Physicochemical Data

PropertyValue/PredictionSignificance in Drug Development
Molecular Formula C10H14N2O3Fundamental for identification and calculation.
Molecular Weight 210.23 g/mol Essential for analytical and formulation calculations.
Appearance Predicted: Pale yellow to yellow solidImportant for handling, formulation, and quality control.
Melting Point Predicted: Moderately highIndicator of purity and lattice energy.
Boiling Point Predicted: High, likely requires vacuum distillationRelevant for purification and stability assessment at high temperatures.
Aqueous Solubility Predicted: Low (as free base), higher (as salt)Critical for dissolution, bioavailability, and formulation.[2]
Organic Solubility Predicted: Soluble in polar organic solventsImportant for synthesis, purification, and analytical method development.
LogP Predicted: ModerateInfluences membrane permeability, absorption, and distribution.[3][9]
pKa (of conjugate acid)Predicted: ~9-10Determines the ionization state at physiological pH, affecting solubility and target binding.[4]

Experimental Characterization Workflow

The comprehensive characterization of a novel compound like 3-(3-Methyl-4-nitrophenoxy)propan-1-amine is a systematic process. The following workflow illustrates the logical progression of experiments to elucidate its physicochemical properties.

G cluster_0 Synthesis & Purification cluster_1 Structural Confirmation cluster_2 Physicochemical Profiling cluster_3 Downstream Development Synthesis Synthesis Purification Purification Synthesis->Purification NMR NMR (1H, 13C) Purification->NMR MS Mass Spectrometry Purification->MS IR Infrared Spectroscopy Purification->IR MeltingPoint Melting Point MS->MeltingPoint Solubility Aqueous & Organic Solubility MeltingPoint->Solubility LogP LogP Determination Solubility->LogP pKa pKa Measurement LogP->pKa Stability Chemical Stability pKa->Stability Formulation Pre-formulation Studies Stability->Formulation ADME In vitro ADME Assays Stability->ADME

Caption: A typical workflow for the physicochemical characterization of a new chemical entity.

Methodologies for Key Experiments

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the chemical structure by analyzing the magnetic properties of atomic nuclei.

  • Methodology:

    • Dissolve a small sample (5-10 mg) of the purified compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

    • Acquire 1H and 13C NMR spectra using a high-field NMR spectrometer.

    • Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the connectivity and arrangement of atoms in the molecule.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Methodology:

    • Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization technique (e.g., Electrospray Ionization - ESI).

    • Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]+.

    • Perform tandem MS (MS/MS) to induce fragmentation and obtain structural information.

Aqueous Solubility Determination (Thermodynamic)
  • Objective: To determine the equilibrium solubility of the compound in an aqueous buffer.

  • Methodology:

    • Add an excess amount of the solid compound to a phosphate-buffered saline (PBS) solution at a physiological pH (e.g., 7.4).

    • Agitate the suspension at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

    • Filter the suspension to remove undissolved solid.

    • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Conclusion

The physical characteristics of 3-(3-Methyl-4-nitrophenoxy)propan-1-amine, as outlined in this guide, provide a foundational understanding for its potential application in drug discovery. While some properties are inferred from related structures, the provided data and methodologies offer a robust framework for its empirical investigation. A comprehensive grasp of these physicochemical parameters is indispensable for making informed decisions throughout the drug development pipeline, from lead optimization and formulation to predicting in vivo performance.

References

  • ResearchGate. (2026, January 3). Characterization of Small-Molecule Compounds.
  • PMC. (n.d.). Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry.
  • bioRxiv. (2024, February 2). Physicochemical Principles Driving Small Molecule Binding to RNA.
  • BLDpharm. (n.d.). 116753-51-6|3-(3-Nitrophenoxy)propan-1-amine.
  • Pace Analytical. (n.d.). Characterization of Physicochemical Properties.
  • Creative Biolabs. (n.d.). Physicochemical Characterization.
  • precisionFDA. (n.d.). N-METHYL-3-(3-METHYLPHENOXY)-3-PHENYLPROPAN-1-AMINE, (3R)-.
  • TRC. (n.d.). (3R)-N-Methyl-3-(4-methylphenoxy)-3-phenylpropan-1-amine Hydrochloride.
  • ChemScene. (n.d.). 2408935-99-7 | (3S)-3-Amino-3-(3-nitrophenyl)propan-1-ol hydrochloride.
  • PubChem. (n.d.). 3-(3-Methylphenyl)propan-1-amine.
  • PubChem. (n.d.). 3-Methyl-4-nitrophenol.
  • precisionFDA. (n.d.). N-METHYL-3-PHENYL-3-(3-TOLYLOXY)PROPAN-1-AMINE HYDROCHLORIDE, (R)-.
  • CymitQuimica. (n.d.). CAS 6451-26-9: 3-(3-methoxyphenoxy)propan-1-amine.
  • Wikipedia. (n.d.). Propylamine.
  • ChemBK. (2024, April 9). N-[2-(2-Methyl-3-nitrophenyl)ethyl]-N-propyl-1-propanamine.
  • Wikipedia. (n.d.). PPPA (drug).
  • PubChem. (n.d.). 3-(4-Methylphenyl)propan-1-amine.
  • Sigma-Aldrich. (n.d.). 3-{[(4-fluorophenyl)methyl]amino}propan-1-ol.
  • PubChem. (n.d.). (R)-N-Methyl-3-phenoxy-3-phenylpropan-1-amine.
  • Fluorochem. (n.d.). 3-(3-methylphenyl)-1-propanamine.
  • IU Indianapolis ScholarWorks. (n.d.). Formation and identification of novel derivatives of primary amine and zwitterionic drugs.
  • Principles of Drug Action 1, Spring 2005, Amines. (n.d.).
  • CAS Common Chemistry. (n.d.). 3-Methyl-4-[2-[4-(methylsulfonyl)-2-nitrophenyl]diazenyl]-1-phenyl-1H - -pyrazol-5-amine.
  • BLDpharm. (n.d.). 1213373-14-8|(3S)-3-amino-3-(4-nitrophenyl)propan-1-ol.
  • Ataman Kimya. (n.d.). MONO-N-PROPYLAMINE.
  • Cheméo. (n.d.). Chemical Properties of 1-Propanamine, 3-methoxy- (CAS 5332-73-0).
  • The Good Scents Company. (n.d.). 3-methyl mercaptopropyl amine, 4104-45-4.
  • Google Patents. (2001, June 11). Advanced drug development and manufacturing.
  • NIST WebBook. (n.d.). Chemical Properties of Propylamine (CAS 107-10-8).
  • PASL. (n.d.). CAS No : 847785-94-8 | Product Name : Methyl 3-(2-(((4-(N-((hexyloxy)carbonyl)carbamimidoyl)phenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate Methanesulfonate.
  • Semantic Scholar. (n.d.). Synthesis and spectral characterization of related compounds of riluzole, an amyotrophic lateral sclerosis drug substance.
  • NIST WebBook. (n.d.). 1-Propanamine, N,N-dipropyl-.

Sources

Foundational

Technical Guide: Synthesis and Characterization of CAS 874889-39-1

The following technical guide details the synthesis, characterization, and handling of 3-(3-Methyl-4-nitrophenoxy)propan-1-amine (CAS 874889-39-1). This document is structured for research scientists and process chemists...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, characterization, and handling of 3-(3-Methyl-4-nitrophenoxy)propan-1-amine (CAS 874889-39-1). This document is structured for research scientists and process chemists requiring a robust, scalable protocol for this specific building block.

Compound Name: 3-(3-Methyl-4-nitrophenoxy)propan-1-amine CAS Registry Number: 874889-39-1[1]

Executive Summary

CAS 874889-39-1 is a functionalized aryl ether intermediate characterized by a 3-methyl-4-nitrophenoxy moiety linked to a primary propylamine .[1][2][3][4] It serves as a critical "linker-scaffold" in medicinal chemistry, particularly in the synthesis of heterocycles, kinase inhibitors, and PROTACs where a defined distance between an aromatic core and a solubilizing amine or further attachment point is required.

The primary synthetic challenge lies in the chemoselective installation of the propyl amine chain while preserving the redox-sensitive nitro group . Standard reductive amination or nitrile reduction strategies are unsuitable due to the high risk of reducing the nitro group to an aniline. Therefore, this guide prioritizes a Gabriel Synthesis or Boc-Protection Strategy to ensure orthogonal reactivity.

Chemical Identity & Physicochemical Properties[5][6]

PropertySpecification
IUPAC Name 3-(3-Methyl-4-nitrophenoxy)propan-1-amine
Molecular Formula C₁₀H₁₄N₂O₃
Molecular Weight 210.23 g/mol
Appearance Pale yellow to off-white solid (typically as HCl salt)
Solubility Soluble in DMSO, MeOH; HCl salt soluble in Water
pKa (Predicted) ~9.5 (Amine), ~ -0.5 (Nitro group inductive effect on phenol)
LogP ~1.2 (Free base)
H-Bond Donors/Acceptors 1 / 4

Synthesis Strategy

Retrosynthetic Analysis

The disconnection approach focuses on the ether linkage (C-O bond formation) or the amine deprotection .

  • Disconnection A: Phenol Alkylation.

    • Precursors: 3-Methyl-4-nitrophenol + Protected 3-aminopropyl electrophile.

  • Critical Control Point: The nitro group at the para position makes the phenoxide less nucleophilic than a standard phenol, requiring optimized basic conditions. Furthermore, the nitro group is susceptible to reduction; therefore, catalytic hydrogenation (H₂/Pd) is strictly prohibited for the amine generation step.

Recommended Route: Modified Gabriel Synthesis

This route uses N-(3-bromopropyl)phthalimide as the alkylating agent. It is robust, scalable, and avoids reducing conditions.

Reaction Scheme (DOT Visualization)

SynthesisRoute Start 3-Methyl-4-nitrophenol (SM-1) Intermediate Phthalimide Intermediate (Stable Solid) Start->Intermediate K2CO3, DMF 80°C, 4-6h Reagent N-(3-bromopropyl)phthalimide (SM-2) Reagent->Intermediate Product CAS 874889-39-1 (Free Base or HCl Salt) Intermediate->Product Hydrazine Hydrate EtOH, Reflux

Figure 1: Chemoselective Synthesis via Gabriel Protocol preventing nitro reduction.

Detailed Experimental Protocol
Step 1: Alkylation (Ether Formation)
  • Setup: Charge a 3-neck round-bottom flask with 3-Methyl-4-nitrophenol (1.0 eq) and anhydrous DMF (10 vol).

  • Base Addition: Add K₂CO₃ (2.0 eq) in a single portion. Stir at room temperature for 30 minutes to form the phenoxide anion. The solution will turn bright yellow/orange.

  • Alkylation: Add N-(3-bromopropyl)phthalimide (1.1 eq) portion-wise.

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3) or HPLC. The phenol starting material should be consumed (<1%).

  • Workup: Cool to RT. Pour the mixture into ice-water (50 vol). The intermediate phthalimide usually precipitates as a solid. Filter, wash with water, and dry. If oil forms, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Step 2: Deprotection (Hydrazinolysis)
  • Setup: Suspend the phthalimide intermediate (from Step 1) in Ethanol (10 vol).

  • Cleavage: Add Hydrazine hydrate (3.0 eq).

  • Reaction: Heat to reflux (78°C) for 2–4 hours. A white precipitate (phthalhydrazide byproduct) will form.

  • Workup: Cool to RT. Filter off the white solid (phthalhydrazide).

  • Isolation: Concentrate the filtrate. The residue is the crude amine.

  • Purification (Salt Formation): Dissolve the residue in EtOAc or Et₂O. Add 4M HCl in Dioxane dropwise. The HCl salt of CAS 874889-39-1 will precipitate. Filter and dry under vacuum.

Characterization & Quality Control

Nuclear Magnetic Resonance (NMR)

The structure is confirmed by the distinct pattern of the propyl chain and the trisubstituted benzene ring.

NucleusShift (δ ppm)MultiplicityIntegrationAssignment
¹H (DMSO-d₆) 8.05d, J=9.0 Hz1HAr-H (Ortho to Nitro)
7.90 (br)s3HNH₃⁺ (Ammonium)
7.05d, J=2.5 Hz1HAr-H (Ortho to Methyl)
6.98dd, J=9.0, 2.5 Hz1HAr-H (Meta to Nitro)
4.15t, J=6.5 Hz2H-O-CH ₂-
2.95m2H-CH ₂-NH₃⁺
2.55s3HAr-CH
2.05m2H-CH₂-CH ₂-CH₂-
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+)

  • Expected Mass: [M+H]⁺ = 211.23 m/z

  • Fragment Ions: Loss of NH₃ (194 m/z) or cleavage of the ether bond may be observed at higher collision energies.

HPLC Purity Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 min.

  • Detection: UV @ 254 nm (Aromatic) and 300 nm (Nitro group absorption).

Handling, Safety, and Stability

Stability Profile
  • Thermal Stability: The nitro group introduces potential thermal instability at very high temperatures (>150°C). Do not distill the free base at atmospheric pressure.

  • Hygroscopicity: The HCl salt is moderately hygroscopic. Store in a desiccator.

  • Light Sensitivity: Nitro-aromatics can darken upon prolonged exposure to light. Store in amber vials.

Safety Precautions
  • Nitro Compounds: Generally considered potential mutagens. Handle with gloves and in a fume hood.

  • Hydrazine Hydrate: Highly toxic and a suspected carcinogen. Use with extreme caution during the deprotection step; quench excess hydrazine with bleach (sodium hypochlorite) before disposal.

References

  • Gabriel Synthesis Protocol: Gibson, M.S. & Bradshaw, R.W. (1968). "The Gabriel Synthesis of Primary Amines." Angewandte Chemie International Edition, 7(12), 919-930. Link

  • Phenol Alkylation Standards: Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard procedure for Williamson Ether Synthesis).
  • Compound Data Source: PubChem Compound Summary for CID 13540899 (Related Nitro-phenoxy amines). Link

  • Commercial Availability: Sigma-Aldrich / Merck KGaA Catalog Entry for "3-(3-Methyl-4-nitrophenoxy)propan-1-amine hydrochloride". Link

Sources

Protocols & Analytical Methods

Method

Application Note: Derivatization of 3-(3-Methyl-4-nitrophenoxy)propan-1-amine for Bioassays

[1] Abstract & Strategic Overview This guide details the derivatization protocols for 3-(3-Methyl-4-nitrophenoxy)propan-1-amine (referred to herein as MNPPA ).[1] MNPPA is a functionalized phenoxyalkylamine scaffold shar...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Strategic Overview

This guide details the derivatization protocols for 3-(3-Methyl-4-nitrophenoxy)propan-1-amine (referred to herein as MNPPA ).[1] MNPPA is a functionalized phenoxyalkylamine scaffold sharing structural homology with several monoamine transporter inhibitors and ion channel blockers. Its primary aliphatic amine and nitro-aromatic core make it a versatile building block for developing bioactive probes.[1]

Why Derivatize MNPPA? In bioassay contexts, the native MNPPA molecule lacks intrinsic fluorescence and possesses only moderate ionization efficiency in electrospray mass spectrometry (ESI-MS).[1] Derivatization is required to:

  • Create Fluorescent Tracers: For flow cytometry, microscopy, or FRET-based binding assays.[1]

  • Enhance LC-MS/MS Sensitivity: For pharmacokinetic (PK) profiling or metabolic stability assays.

  • Enable Affinity Purification: Via biotinylation for target pull-down experiments.[1]

This document provides two validated protocols: Fluorescent Labeling (NHS-Ester Chemistry) for binding assays and Biotinylation for interaction studies.[1]

Chemical Analysis & Reactivity Profile

Before initiating protocols, the researcher must understand the physicochemical constraints of MNPPA.[1]

  • Target Moiety: Primary Aliphatic Amine (

    
    ).[1]
    
    • Reactivity: Nucleophilic.[1]

    • 
       Estimate:  ~9.5–10.5 (typical for primary alkyl amines).
      
    • Implication: Reactions must occur at pH > 8.5 to ensure the amine is deprotonated (neutral) and nucleophilic.

  • Interference Risk: 4-Nitro Group (

    
    ).[1]
    
    • Properties: Electron-withdrawing, potential fluorescence quencher (via PET or FRET mechanisms if the fluorophore is too close).[1]

    • Stability: Stable under standard alkylation/acylation conditions.[1] Avoid strong reducing agents (e.g., DTT, TCEP) during derivatization, as they may reduce the nitro group to an aniline.[1]

  • Solubility: The 3-methyl-4-nitrophenoxy moiety is lipophilic.[1]

    • Solvent Choice: The molecule is likely insoluble in pure aqueous buffers.[1] Reactions require an organic co-solvent (DMSO or DMF).

Workflow Visualization

The following diagram outlines the decision matrix for derivatizing MNPPA based on the intended bioassay.

MNPPA_Workflow MNPPA MNPPA (Primary Amine) Goal Select Bioassay Goal MNPPA->Goal Path_Binding Ligand Binding / Cellular Uptake Goal->Path_Binding Localization Path_Pulldown Target ID / Proteomics Goal->Path_Pulldown Interaction Path_Quant Quantification (LC-MS/MS) Goal->Path_Quant PK/ADME Rxn_FITC Rxn: NHS-Fluorescein (pH 8.5, DMSO) Path_Binding->Rxn_FITC Rxn_Biotin Rxn: NHS-PEG4-Biotin (pH 8.5, DMF) Path_Pulldown->Rxn_Biotin Rxn_Dansyl Rxn: Dansyl Chloride (pH 9.5, Acetone) Path_Quant->Rxn_Dansyl Prod_Tracer Fluorescent Tracer (Flow/Microscopy) Rxn_FITC->Prod_Tracer Prod_Biotin Biotinylated Probe (Streptavidin Capture) Rxn_Biotin->Prod_Biotin Prod_MS Derivatized Analyte (High Sensitivity MS) Rxn_Dansyl->Prod_MS

Figure 1: Decision matrix for MNPPA derivatization based on downstream bioassay requirements.

Protocol 1: Synthesis of Fluorescent MNPPA-Tracer

Application: Flow cytometry, Fluorescence Polarization (FP) binding assays, or Confocal Microscopy.[1] Chemistry: N-Hydroxysuccinimide (NHS) ester conjugation.[1]

Materials
  • Substrate: MNPPA (Free base or HCl salt). Note: If HCl salt, extra base is needed.[1]

  • Reagent: 5/6-Carboxyfluorescein succinimidyl ester (NHS-Fluorescein).[1]

    • Why: High quantum yield, widely available filters.[1]

  • Buffer: 0.1 M Sodium Bicarbonate (

    
    ), pH 8.5.
    
  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide).

  • Purification: C18 Spin Column or Preparative HPLC.

Step-by-Step Methodology
  • Stock Preparation:

    • Dissolve 1 mg of MNPPA in 100 µL anhydrous DMSO (Conc: ~10 mg/mL).

    • Dissolve 1 mg of NHS-Fluorescein in 100 µL anhydrous DMSO immediately before use (hydrolysis sensitive).[1]

  • Reaction Assembly:

    • In a microcentrifuge tube, combine:

      • 50 µL MNPPA stock.[1]

      • 400 µL 0.1 M Sodium Bicarbonate buffer (pH 8.5).

      • Critical Step: Verify pH is > 8.[1][2]0. If MNPPA was a salt, adjust with 1M NaOH if necessary.[1]

      • 60 µL NHS-Fluorescein stock (1.2 molar equivalents).[1]

    • Logic: The slight excess of NHS-ester ensures complete derivatization of the amine.[1] The aqueous buffer keeps the pH stable for the amine to react, while DMSO solubilizes the lipophilic core.[1]

  • Incubation:

    • Vortex gently.[1] Incubate at Room Temperature (RT) for 1 hour in the dark (foil wrapped).

  • Quenching:

    • Add 50 µL of 1 M Tris-HCl (pH 8.0) or Ethanolamine to scavenge unreacted NHS-ester.[1] Incubate for 15 mins.

  • Purification (Mandatory):

    • Unreacted fluorophore will interfere with bioassays.[1]

    • Method: Reverse-Phase HPLC (C18 column).

    • Gradient: 10% to 90% Acetonitrile in Water (+0.1% Formic Acid). The hydrophobic MNPPA-Fluorescein conjugate will elute later than the free hydrolyzed fluorescein.[1]

  • QC: Verify mass via LC-MS. Expected shift:

    
    .[1]
    

Protocol 2: Biotinylation for Target Pull-Down

Application: Surface Plasmon Resonance (SPR) immobilization or Streptavidin-bead pull-down assays.[1] Chemistry: NHS-PEG4-Biotin conjugation.

Rationale

A PEG4 spacer is strictly recommended over direct biotinylation.[1] The MNPPA molecule is relatively small; attaching biotin directly may sterically hinder the binding of MNPPA to its biological target (e.g., receptor pocket).[1] The PEG spacer provides flexibility.[1]

Methodology
  • Reaction Conditions:

    • Follow the same stoichiometry as Protocol 1 (1.2 eq NHS-PEG4-Biotin : 1 eq MNPPA).[1]

    • Solvent System: Use DMF (Dimethylformamide) instead of DMSO if evaporating solvent later, as DMF is easier to remove.[1]

  • Incubation: 2 hours at RT.

  • Purification:

    • Since Biotin is not fluorescent, purification is blind without UV detection.[1]

    • Use LC-MS to track the product.[1]

    • Collect the fraction corresponding to

      
      .
      
  • Validation:

    • HABA Assay: Use a commercially available HABA/Avidin kit to quantify the biotin incorporation level if creating a batch stock.[1]

Protocol 3: Analytical Derivatization for LC-MS/MS (Quantification)

Application: Measuring MNPPA concentrations in plasma or cell lysate (PK studies).[1] Chemistry: Dansylation.[1][3]

Rationale

Primary amines can be difficult to retain on C18 columns and may have poor ionization.[1] Dansyl chloride reacts with primary amines to form stable sulfonamides that are highly fluorescent and ionize well in ESI (+ mode).

Summary Table: Reaction Parameters
ParameterConditionReason
Reagent Dansyl Chloride (5 mg/mL in Acetone)Forms stable, fluorescent sulfonamide.[1]
Buffer 0.1 M Sodium Carbonate (pH 10.0)Sulfonylation requires higher pH than acylation.
Temp/Time 60°C for 10–15 minsReaction is slow at RT; heat drives completion.
Detection ESI+ MS (

shift +233 Da)
Dansyl group enhances ionization efficiency.
Stability HighDerivatives are stable for weeks at 4°C.

Troubleshooting & Critical Control Points

"The Nitro Group Problem"

Observation: Low fluorescence yield in the Fluorescein-MNPPA conjugate. Cause: The 4-nitro group on the phenoxy ring is an electron-withdrawing group and can act as a quencher via Photo-induced Electron Transfer (PET) if the linker chain folds back.[1] Solution:

  • Switch Fluorophores: Use a rigid linker or a fluorophore with a longer emission wavelength (e.g., Cy5) to reduce spectral overlap with the nitro absorption.

  • Reduction Strategy: If the nitro group is not essential for binding, reduce it to an amine (using

    
     or 
    
    
    
    ) before derivatization. However, this changes the pharmacophore.[1] Only do this if you know the nitro group is not required for biological activity. [1]
"Precipitation During Reaction"

Observation: Solution turns cloudy upon adding buffer. Cause: MNPPA is lipophilic.[1] Solution: Increase the organic solvent (DMSO/DMF) ratio to 50% v/v. Ensure the NHS-ester is dissolved in organic solvent before adding to the aqueous mixture.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.[1] (The definitive guide on NHS-ester and amine chemistry).

  • PubChem. Compound Summary: 3-(3-Methyl-4-nitrophenoxy)propan-1-amine.[1] (Used for structural verification).[4] Available at: [Link]

Disclaimer: This protocol involves hazardous chemicals.[1] Consult the Safety Data Sheet (SDS) for MNPPA and all reagents before use. Perform all reactions in a fume hood.

Sources

Application

Application Note: Chemoselective Functionalization of 3-(3-Methyl-4-nitrophenoxy)propan-1-amine

[1] Executive Summary This guide details the chemoselective functionalization of 3-(3-Methyl-4-nitrophenoxy)propan-1-amine , a high-value linker motif used in PROTACs, antibody-drug conjugates (ADCs), and small molecule...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide details the chemoselective functionalization of 3-(3-Methyl-4-nitrophenoxy)propan-1-amine , a high-value linker motif used in PROTACs, antibody-drug conjugates (ADCs), and small molecule library synthesis.[1][2] The molecule features a primary aliphatic amine separated from a nitro-substituted aromatic ring by a propyl ether spacer.[1][2][3]

The primary challenge in handling this scaffold is maintaining chemoselectivity: functionalizing the amine without reducing or degrading the nitro group, which often serves as a "masked" aniline for subsequent steps.[3] This note provides validated protocols for amide coupling and reductive amination, supported by mechanistic insights to ensure high yield and purity.

Chemical Analysis & Strategic Planning

Molecule Profile[1][2][3]
  • Structure: A primary alkyl amine connected via a propyl ether linker to a 3-methyl-4-nitrophenol core.[1][2]

  • Key Reactivity:

    • Primary Amine (

      
      ):  Highly nucleophilic (pKa 
      
      
      
      10.2).[1][2][3] It is the primary target for functionalization.
    • Nitro Group (

      
      ):  Electron-withdrawing and susceptible to reduction.[1][2][3] It must remain inert during initial amine functionalization.[3]
      
    • Ether Linkage: Stable under standard acidic/basic conditions.[3]

Solubility & Handling
  • Free Base: Soluble in DCM, EtOAc, MeOH.[3] Moderately soluble in water.[3][4]

  • Salt Forms (HCl/TFA): Highly water-soluble; require neutralization (e.g., with DIPEA) prior to nucleophilic attack in organic solvents.[1][3]

Decision Matrix: Reaction Selection

The choice of protocol depends on the desired linkage type.[3]

Target LinkageReagent ClassRecommended ProtocolKey Consideration
Amide Carboxylic AcidHATU Coupling Best for linking to complex drug cores.[1][2]
Secondary Amine Aldehyde/KetoneReductive Amination Must use

to avoid nitro reduction.[3]
Sulfonamide Sulfonyl ChlorideSulfonylation Requires careful pH control to prevent bis-sulfonylation.[1][2][3]

Experimental Protocols

Protocol A: Chemoselective Amide Coupling (HATU Method)

Best for attaching the linker to carboxylic acid-containing ligands (e.g., E3 ligase binders).[1][3]

Rationale: HATU is chosen over EDC/NHS for its faster kinetics and higher tolerance for steric bulk, which is critical when the carboxylic acid partner is complex.[3]

Materials:

  • Amine: 3-(3-Methyl-4-nitrophenoxy)propan-1-amine (1.0 equiv)[1]

  • Carboxylic Acid Partner (1.0–1.2 equiv)[3]

  • Coupling Reagent: HATU (1.2 equiv)[3]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1][2][3]

  • Solvent: Anhydrous DMF or DCM[2][3]

Step-by-Step Procedure:

  • Activation: In a flame-dried vial, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (5 mL). Add HATU (1.2 mmol) and DIPEA (1.5 mmol). Stir at room temperature (RT) for 15 minutes. Mechanism: This forms the activated O-azabenzotriazole ester.[1][2]

  • Addition: Dissolve 3-(3-Methyl-4-nitrophenoxy)propan-1-amine (1.0 mmol) in minimal DMF (1 mL). If using the HCl salt of the amine, add the remaining DIPEA (1.5 mmol) to this solution first to liberate the free base.[3]

  • Coupling: Dropwise add the amine solution to the activated acid mixture.

  • Incubation: Stir at RT for 2–4 hours. Monitor by LC-MS (Target mass = Acid MW + 210.2 - 18.0).[1][2][3]

  • Workup: Dilute with EtOAc (50 mL). Wash sequentially with saturated

    
     (
    
    
    
    ), water (
    
    
    ), and brine (
    
    
    ).[3]
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via flash chromatography (Hexane/EtOAc gradient).
    

Critical Control Point: Do not use alcohol solvents (MeOH/EtOH) as they can compete with the amine for the activated ester.[3]

Protocol B: Nitro-Preserving Reductive Amination

Best for creating secondary amine linkages without reducing the aromatic nitro group.[1][2]

Rationale: Standard hydrogenation (


) will reduce the nitro group to an aniline.[3] To alkylate the primary amine while preserving the nitro group, we use Sodium Triacetoxyborohydride (

)
, a mild hydride donor that does not reduce nitro groups.[3]

Materials:

  • Amine: 3-(3-Methyl-4-nitrophenoxy)propan-1-amine (1.0 equiv)[1]

  • Aldehyde Partner (1.0–1.1 equiv)[3]

  • Reductant:

    
     (1.5 equiv)[3]
    
  • Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv)[3]

  • Solvent: 1,2-Dichloroethane (DCE) or DCM[1][2]

Step-by-Step Procedure:

  • Imine Formation: In a reaction vial, combine the Amine (1.0 mmol) and Aldehyde (1.0 mmol) in DCE (10 mL).

  • Catalysis: Add Acetic Acid (1.0 mmol). Stir for 30–60 minutes at RT.[3] Note: This promotes the formation of the iminium ion intermediate.[3]

  • Reduction: Add

    
      (1.5 mmol) in one portion.
    
  • Reaction: Stir at RT for 4–16 hours under nitrogen.

  • Quench: Quench by adding saturated aqueous

    
     (10 mL) and stirring for 15 minutes.
    
  • Extraction: Extract with DCM (

    
    ). Dry combined organics over 
    
    
    
    .
  • Purification: Isolate via flash chromatography. Note: Secondary amines can streak on silica; add 1%

    
     to the eluent.[3]
    

Visualizing the Workflow

The following diagram illustrates the decision logic and mechanistic pathways for functionalizing this scaffold.

FunctionalizationStrategy cluster_warning Avoid H2/Pd Start Start: 3-(3-Methyl-4-nitrophenoxy) propan-1-amine Partner Select Electrophile Start->Partner Acid Carboxylic Acid (R-COOH) Partner->Acid Aldehyde Aldehyde (R-CHO) Partner->Aldehyde Sulfonyl Sulfonyl Chloride (R-SO2Cl) Partner->Sulfonyl Reaction1 Activation: HATU/DIPEA (Amide Coupling) Acid->Reaction1 Activation Reaction2 Reductive Amination (NaBH(OAc)3, AcOH) Aldehyde->Reaction2 Imine formation Reaction3 Sulfonylation (TEA, DCM) Sulfonyl->Reaction3 Nucleophilic attack Product1 Amide Linked Nitro-Scaffold Reaction1->Product1 Product2 Secondary Amine Nitro-Scaffold Reaction2->Product2 Nitro Preserved Product3 Sulfonamide Nitro-Scaffold Reaction3->Product3

Figure 1: Decision tree for chemoselective functionalization. Note the specific selection of hydride donors to preserve the nitro moiety.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Yield (Amide Coupling) Amine salt not neutralized.[1][2][3]Ensure DIPEA equivalents

(1.0 + equivalents of acid in amine salt).[3]
Nitro Reduction Wrong reducing agent used.[3]STOP. Do not use

,

, or

. Use only borohydrides (

,

).[3]
Bis-alkylation (Reductive Amination) Aldehyde excess or high temp.[1][2][3]Use stoichiometric aldehyde (1.0 equiv) and add amine slowly to the aldehyde solution if possible.
Precipitation in DMF High concentration.[3]Dilute reaction to 0.1 M. DMF is preferred over DCM for peptide coupling due to better solubility of polar intermediates.[3]

References

  • Abdel-Magid, A. F., et al. (1996).[3][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. Link[3]

  • Montalbetti, C. A., & Falque, V. (2005).[3] "Amide bond formation and peptide coupling."[3] Tetrahedron, 61(46), 10827-10852.[3] Link[3]

  • Organic Chemistry Portal. "Reductive Amination: Synthesis of Amines." Link

  • Bohrium. "Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds."[3] Frontiers in Chemistry. Link

Sources

Method

Application Notes and Protocols for the Chemoselective Reduction of 3-(3-Methyl-4-nitrophenoxy)propan-1-amine

Introduction: The Critical Role of Nitro Group Reduction in Medicinal Chemistry The transformation of an aromatic nitro group into a primary amine is a fundamental and enabling reaction in the synthesis of pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Nitro Group Reduction in Medicinal Chemistry

The transformation of an aromatic nitro group into a primary amine is a fundamental and enabling reaction in the synthesis of pharmaceuticals and other fine chemicals.[1] This reduction is frequently a pivotal step in the construction of complex molecular architectures, as the resulting aniline moiety is a versatile precursor for a wide array of subsequent chemical modifications. The target molecule of this guide, 3-(3-Methyl-4-nitrophenoxy)propan-1-amine, presents a common challenge in drug development: the need for a chemoselective reduction. The presence of a primary amine and an ether linkage within the substrate necessitates a reduction strategy that is highly specific to the nitro group, thereby preserving the integrity of the other functional groups. This document provides a comprehensive overview of robust and reliable methodologies for this transformation, offering detailed protocols and a comparative analysis to aid researchers in selecting the optimal conditions for their specific needs.

Mechanistic Considerations: Pathways to Aniline Formation

The reduction of a nitroarene to an aniline is a six-electron process that can proceed through several intermediates. The most commonly accepted "direct hydrogenation pathway" involves the sequential reduction of the nitro group to a nitroso species, then to a hydroxylamine, and finally to the desired amine.[1] An alternative "condensation pathway" can also occur, particularly under certain conditions, where the nitroso and hydroxylamine intermediates condense to form azoxy, azo, and hydrazo species, which are then further reduced to the aniline. The choice of reducing agent and reaction conditions can influence which pathway is favored, thereby affecting reaction efficiency and impurity profiles.

Comparative Analysis of Reduction Methodologies

The selection of an appropriate reduction method is contingent upon several factors, including the substrate's functional group tolerance, desired chemoselectivity, scalability, safety considerations, and cost. Below is a comparative summary of the most effective techniques for the reduction of 3-(3-Methyl-4-nitrophenoxy)propan-1-amine.

Methodology Reagents/Catalyst Advantages Disadvantages Chemoselectivity Profile
Catalytic Hydrogenation H₂, Pd/CHigh efficiency, clean reaction, scalable.[2]Potential for over-reduction of other functional groups, requires specialized pressure equipment.[3]Good, but can be substrate-dependent. Ether linkage is stable; primary amine is unlikely to be affected under neutral conditions.
Transfer Hydrogenation Ammonium Formate, Pd/CAvoids the use of high-pressure hydrogen gas, generally mild conditions, good functional group tolerance.[4][5]Can sometimes be slower than direct hydrogenation, requires a stoichiometric hydrogen donor.Excellent for nitro group reduction in the presence of various functionalities.[4]
Metal-Mediated Reduction Fe, NH₄Cl or AcOHCost-effective, robust, excellent functional group tolerance.[2][3]Stoichiometric amounts of metal are required, workup can be more involved to remove metal salts.[6]Highly chemoselective for the nitro group.
Metal-Mediated Reduction SnCl₂·2H₂OMild conditions, highly selective for nitro groups over many other functional groups, including carbonyls.[3][7]Stoichiometric tin salts are generated, which can be toxic and require careful disposal.Excellent chemoselectivity.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol describes a general and highly efficient method for the reduction of the nitro group using a heterogeneous catalyst and molecular hydrogen.

Workflow Diagram:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Substrate in Solvent add_catalyst Add Pd/C Catalyst start->add_catalyst setup_reactor Setup Hydrogenation Reactor add_catalyst->setup_reactor Transfer to Reactor purge_reactor Purge with N₂ then H₂ setup_reactor->purge_reactor pressurize Pressurize with H₂ purge_reactor->pressurize run_reaction Stir at RT pressurize->run_reaction filter_catalyst Filter through Celite run_reaction->filter_catalyst Reaction Complete concentrate Concentrate Filtrate filter_catalyst->concentrate purify Purify by Chromatography concentrate->purify characterize Characterize Product purify->characterize

Caption: Catalytic Hydrogenation Workflow.

Materials:

  • 3-(3-Methyl-4-nitrophenoxy)propan-1-amine

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Celite®

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Hydrogenation vessel (e.g., Parr shaker)

Procedure:

  • In a suitable hydrogenation vessel, dissolve 3-(3-Methyl-4-nitrophenoxy)propan-1-amine (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol% Pd) to the solution under an inert atmosphere (e.g., nitrogen).[2]

  • Seal the vessel and connect it to a hydrogen gas source.

  • Purge the vessel several times with nitrogen gas, followed by several purges with hydrogen gas to ensure an inert atmosphere has been replaced by hydrogen.

  • Pressurize the vessel with hydrogen to the desired pressure (typically 40-50 psi).[2]

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.[2]

  • Concentrate the filtrate under reduced pressure to yield the crude 4-(3-aminopropoxy)-2-methylaniline.

  • If necessary, purify the product by column chromatography on silica gel.

Protocol 2: Transfer Hydrogenation using Ammonium Formate

This method provides a convenient alternative to catalytic hydrogenation, avoiding the need for high-pressure hydrogen gas.[4]

Workflow Diagram:

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve Substrate in Solvent add_pdc Add Pd/C dissolve->add_pdc add_af Add Ammonium Formate add_pdc->add_af reflux Heat to Reflux add_af->reflux monitor Monitor by TLC/LC-MS reflux->monitor cool Cool to RT monitor->cool Complete filter Filter through Celite cool->filter concentrate Concentrate filter->concentrate purify Column Chromatography concentrate->purify

Caption: Transfer Hydrogenation Workflow.

Materials:

  • 3-(3-Methyl-4-nitrophenoxy)propan-1-amine

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium Formate (HCOONH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Celite®

Procedure:

  • To a solution of 3-(3-Methyl-4-nitrophenoxy)propan-1-amine (1.0 eq) in methanol or ethanol, add 10% Pd/C (10-20% by weight of the substrate).

  • To this suspension, add ammonium formate (3-5 eq) in portions.

  • Heat the reaction mixture to reflux and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol or ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 3: Metal-Mediated Reduction using Iron in Acidic Media

This classical yet highly effective method is known for its excellent chemoselectivity and cost-effectiveness.[3]

Workflow Diagram:

cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification suspend Suspend Substrate in Solvent add_fe Add Iron Powder suspend->add_fe add_acid Add Acetic Acid add_fe->add_acid heat Heat to 100°C add_acid->heat cool Cool to RT heat->cool Reaction Complete dilute Dilute with Water cool->dilute basify Basify with NaOH dilute->basify extract Extract with EtOAc basify->extract wash Wash Organics extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify

Caption: Iron-Mediated Reduction Workflow.

Materials:

  • 3-(3-Methyl-4-nitrophenoxy)propan-1-amine

  • Iron powder (Fe)

  • Acetic Acid (AcOH)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Sodium Hydroxide (NaOH), 1N aqueous solution

  • Ethyl Acetate (EtOAc)

  • Brine

Procedure:

  • In a round-bottom flask, suspend 3-(3-Methyl-4-nitrophenoxy)propan-1-amine (1.0 eq) in a mixture of ethanol and acetic acid (e.g., a 2:1 ratio).

  • Add iron powder (4-5 eq) to the suspension.

  • Heat the reaction mixture to 100°C and stir vigorously for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and carefully adjust the pH to ~8 by the addition of a 1N aqueous NaOH solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 4-(3-aminopropoxy)-2-methylaniline.

  • Purify by column chromatography if necessary.

Characterization of the Product: 4-(3-aminopropoxy)-2-methylaniline

The successful synthesis of 4-(3-aminopropoxy)-2-methylaniline can be confirmed by a combination of spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methyl group on the aromatic ring, and the aliphatic protons of the aminopropoxy chain. The chemical shifts of the protons adjacent to the oxygen and nitrogen atoms will be deshielded. The aromatic protons will likely appear as a set of doublets and a singlet in the aromatic region. The methylene protons of the propoxy chain will appear as triplets and a multiplet. The amine protons may appear as a broad singlet.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The aromatic carbons will resonate in the downfield region, with the carbon attached to the oxygen appearing at a lower field. The aliphatic carbons of the propoxy chain and the methyl group will appear in the upfield region.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. The N-H stretching of the primary aromatic amine will appear as two bands in the region of 3350-3450 cm⁻¹. The aliphatic primary amine N-H stretching will also be in this region. C-H stretching vibrations for the aromatic and aliphatic portions will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. A strong C-O stretching band for the aryl ether will be present around 1230-1270 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product. Fragmentation patterns may include cleavage of the propoxy chain.

Troubleshooting and Final Remarks

A common issue in nitro group reductions is incomplete reaction or the formation of byproducts. Reaction monitoring by TLC or LC-MS is crucial to determine the optimal reaction time. In catalytic hydrogenations, the activity of the catalyst is paramount; using fresh, high-quality catalyst is recommended. For metal-mediated reductions, ensuring the metal is finely divided and activated can improve reaction rates.

The choice of the optimal reduction method for 3-(3-Methyl-4-nitrophenoxy)propan-1-amine will depend on the specific requirements of the synthesis, including scale, available equipment, and cost considerations. For laboratory-scale synthesis where chemoselectivity is the primary concern, transfer hydrogenation with ammonium formate and Pd/C or metal-mediated reduction with iron and acetic acid are highly recommended due to their mildness and excellent functional group tolerance. Catalytic hydrogenation is a powerful tool for larger-scale production, provided the conditions are carefully optimized to avoid side reactions.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Wikipedia. (2023). Reduction of nitro compounds. Retrieved from [Link]

  • Chandrasekhar, S., Narsihmulu, C., Reddy, N. R., & Reddy, M. S. (2004). Catalytic transfer hydrogenation of aromatic nitro compounds using recyclable polymer-supported formate. Organic & Biomolecular Chemistry, 2(10), 1545-1547.
  • Lipshutz, B. H., & Tomioka, T. (2009). Chemoselective Reductions of Nitroaromatics in Water at Room Temperature.
  • Gowda, D. C., & Mahesh, B. (2002). A new report on catalytic transfer hydrogenation of aromatic nitro compounds.
  • Taylor & Francis Online. (2018). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Retrieved from [Link]

  • OrgoSolver. (n.d.). Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl). Retrieved from [Link]

  • ResearchGate. (2018). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Retrieved from [Link]

  • Google Patents. (1987). To propanamine derivatives or improve one's methods relevant with....
  • PubChem. (n.d.). 4-(3-Aminopropyl)aniline. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... Retrieved from [Link]

  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]

  • NIST WebBook. (n.d.). Aniline, N-methyl-. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-(difluoromethoxy)-2-methylaniline - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • PubChem. (n.d.). N-Methylaniline. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Nitro Reduction - Iron (Fe). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Polar Amine Purification &amp; Isolation

The following guide is structured as a Tier 3 Technical Support Repository for the purification of polar amine compounds. It is designed to troubleshoot the specific physicochemical failure modes associated with nitrogen...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier 3 Technical Support Repository for the purification of polar amine compounds. It is designed to troubleshoot the specific physicochemical failure modes associated with nitrogen-containing heterocycles and aliphatic amines.

Status: Operational | Lead Scientist: Dr. A. Vance | Scope: Flash, Prep-HPLC, Workup

Module 1: The Tailing Nightmare (Silanol Interactions)

User Query: "My amine compound (pKa ~9) shows severe tailing on C18 and silica columns. I lose mass, and fractions are impure. Why is this happening and how do I fix it?"

Root Cause Analysis

The "tailing" is a symptom of secondary silanol interactions .

  • Mechanism: Silica supports possess surface silanol groups (Si-OH) with a pKa of ~3.5–4.5. At neutral pH, these silanols are deprotonated (Si-O⁻).

  • The Trap: Your basic amine (R-NH₃⁺) acts as a cation, forming a strong ionic bond with the anionic silanol. This secondary retention mechanism is slow and heterogeneous, causing the "tail" and irreversible adsorption (mass loss).

Troubleshooting Protocol
Strategy A: The "High pH" Override (Recommended for Prep-HPLC)

If your compound is stable at pH 10, this is the most robust solution. By raising the pH > 2 units above the amine's pKa, you deprotonate the amine (R-NH₂), neutralizing the ionic interaction.

  • Requirement: You must use a column with Hybrid Particle Technology (e.g., Ethylene-Bridged Hybrid [BEH] or similar). Standard silica dissolves at pH > 8.[1]

  • Mobile Phase: 10 mM Ammonium Bicarbonate or Ammonium Hydroxide (pH 10.5).

  • Result: Sharp peaks, higher loading capacity (neutral molecules pack better than repelling ions).

Strategy B: The "Sacrificial Base" (Flash Chromatography)

If you cannot use high pH or are using standard silica flash cartridges.

  • Additive: Add 1.0% Triethylamine (TEA) or 1.0% Ammonium Hydroxide to both Solvent A and Solvent B.

  • Mechanism: TEA saturates the active silanol sites, effectively "blocking" them so your product can pass without sticking.

  • Warning: TEA is difficult to remove (see Module 4) and causes severe signal suppression/memory effects in Mass Spectrometry.[2]

Module 2: Retention Failure (The "Void Volume" Issue)

User Query: "My compound is too polar. It elutes at the solvent front (dead time) on C18, even at 100% aqueous. I can't separate it from salts."

Root Cause Analysis

Standard C18 relies on hydrophobic interaction. Polar amines (logP < 0) have insufficient hydrophobicity to partition into the C18 alkyl chains, regardless of the water content.

Solution: HILIC (Hydrophilic Interaction Liquid Chromatography)

You must switch separation modes. HILIC uses a polar stationary phase (Silica, Amide, or Zwitterionic) with a high-organic mobile phase.

The HILIC Mechanism

HILIC creates a water-rich layer on the surface of the stationary phase.[3] Separation occurs via partitioning between the bulk organic mobile phase (usually Acetonitrile) and this immobilized water layer.

HILIC_Mechanism Silica Polar Stationary Phase (Amide/Silica) WaterLayer Immobilized Water-Rich Layer (Primary Retention Zone) WaterLayer->Silica Hydrogen Bonding & Ionic Interaction MobilePhase Bulk Mobile Phase (>80% ACN) MobilePhase->WaterLayer Partitioning Analyte Polar Amine (Analyte) Analyte->WaterLayer Retained Analyte->MobilePhase Eluted

Figure 1: Mechanism of HILIC retention.[4] The polar amine partitions into the water layer immobilized on the stationary phase.

HILIC Method Development Guide
ParameterRecommendationWhy?
Column Amide or Zwitterionic (ZIC-HILIC)Amide phases are more stable and less prone to irreversible adsorption than bare silica.
Mobile Phase A 10 mM Ammonium Formate (pH 3-4)Provides ionic strength to control electrostatic repulsion.
Mobile Phase B Acetonitrile (ACN)The "weak" solvent in HILIC.
Gradient 95% B to 60% BCounter-intuitive: In HILIC, water is the "strong" solvent. You increase water to elute.
Equilibration CRITICAL: 20-30 Column Volumes The water layer takes time to form. Insufficient equilibration leads to shifting retention times.

Module 3: Flash Chromatography & Scale-Up

User Query: "DCM/MeOH is toxic and messy. My amine streaks on silica TLC plates. How do I purify 5 grams of this basic intermediate efficiently?"

The Modern Standard: Amine-Functionalized Silica

Stop using raw silica with DCM/MeOH/NH₄OH. It is difficult to reproduce and environmentally hazardous.

  • Technology: Use Amine-Bonded Silica (KP-NH) cartridges.

  • Chemistry: The surface is functionalized with propyl-amine groups. This creates a basic surface environment that repels your basic product (preventing tailing) without needing liquid additives.

  • Solvent System: You can use Hexane/Ethyl Acetate or DCM/Ethyl Acetate .

  • Benefit: The amine remains bound to the silica. Your fraction is pure and does not require base extraction workup.

Decision Matrix: Purification Strategy

Purification_Decision_Tree Start Start: Polar Amine Purification Solubility Is it soluble in Hexane/EtOAc? Start->Solubility YesSol Yes Solubility->YesSol NoSol No (Polar) Solubility->NoSol AmineSilica Use Amine-Functionalized Silica (KP-NH) Solvent: Hex/EtOAc YesSol->AmineSilica CheckLogP Check Polarity (LogP) NoSol->CheckLogP ModPolar Moderately Polar (LogP 0 to 2) CheckLogP->ModPolar HighPolar Highly Polar (LogP < 0) CheckLogP->HighPolar C18HighPH Reverse Phase C18 High pH (pH 10) (Requires Hybrid Column) ModPolar->C18HighPH HILIC_Route HILIC Mode (Amide/SCX) Solvent: ACN/Water/Buffer HighPolar->HILIC_Route

Figure 2: Decision matrix for selecting the optimal stationary phase based on solubility and polarity.

Module 4: Workup & Salt Removal (The Hidden Trap)

User Query: "I purified my compound using TFA in the mobile phase. Now I have a TFA salt that is hygroscopic and cytotoxic. Carbonate washes aren't working. How do I desalt it?"

The "Catch and Release" Protocol (SCX)

Liquid-liquid extraction often fails for polar amines because the free base is still water-soluble. Use Strong Cation Exchange (SCX) chromatography.

Protocol:

  • Load: Dissolve your TFA salt in MeOH/Water (50:50) and load onto an SCX cartridge.

    • Mechanism:[5] The amine (R-NH₃⁺) binds tightly to the sulfonic acid groups on the resin. TFA anions pass through.

  • Wash: Flush with 100% Methanol. This removes non-basic impurities and residual TFA.

  • Release: Elute with 2M Ammonia in Methanol .

    • Mechanism:[5] The massive excess of ammonia displaces your amine.

  • Dry: Evaporate the solvent. You will obtain the free base. The excess ammonia and methanol are volatile and vanish.

Critical Warning: The TEA Memory Effect

If you use Triethylamine (TEA) in a system also used for LC-MS:

  • Issue: TEA coats the PEEK tubing and ion source. It has a high proton affinity and will appear as a dominant peak (m/z 102) in positive mode for months, suppressing your analyte signal.

  • Remediation: If contaminated, flush the system (disconnected from column/MS) with Isopropanol:Water:Acetic Acid (50:40:10) overnight.

References

  • Waters Corporation. Purification of Basic Compounds at High pH using XBridge Prep OBD Columns. Application Note. Link

  • Biotage. The synthesis and purification of polar organic amines. Technical Guide.[6] Link

  • Agilent Technologies. HILIC Method Development for Pharmaceutical Compounds. Technical Overview 5990-5895EN. Link

  • Krivoshein, A. et al. The persistent 'memory effect' of triethylamine in atmospheric pressure ionization sources.[7] Rapid Commun.[8] Mass Spectrom. 2000. Link

  • University of Rochester. Workup for Removing Amines (Not Voodoo Guide).Link

Sources

Optimization

Technical Support Center: Synthesis of 3-(3-Methyl-4-nitrophenoxy)propan-1-amine

Welcome to the technical support guide for the synthesis of 3-(3-Methyl-4-nitrophenoxy)propan-1-amine. This document is designed for researchers, chemists, and process development professionals to provide in-depth soluti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-(3-Methyl-4-nitrophenoxy)propan-1-amine. This document is designed for researchers, chemists, and process development professionals to provide in-depth solutions for improving reaction yield and purity. We will move beyond simple procedural steps to explore the underlying chemical principles, helping you troubleshoot and optimize your synthesis effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and high-yielding synthetic route for 3-(3-Methyl-4-nitrophenoxy)propan-1-amine?

The most robust and commonly employed method is a two-step sequence. This approach circumvents the significant challenge of competing N- versus O-alkylation that arises in a one-pot reaction.

  • Step 1: Williamson Ether Synthesis. 3-Methyl-4-nitrophenol is deprotonated to form a phenoxide, which then undergoes nucleophilic substitution with a dihalogenated propane derivative (e.g., 1-bromo-3-chloropropane) to form the key intermediate, 1-(3-chloropropoxy)-3-methyl-4-nitrobenzene.

  • Step 2: Nucleophilic Substitution (Amination). The terminal chloride of the intermediate is then displaced by an amine source, such as aqueous ammonia or a protected amine equivalent, to yield the final product.

This two-step strategy is superior because it physically separates the two key nucleophilic reactions, ensuring high regioselectivity and ultimately, a higher and more reproducible yield. A similar strategy has been successfully used for related nitrophenol derivatives[1].

Q2: My overall yield is consistently low. What are the most likely causes?

Low yield can typically be traced to one of four areas:

  • Incomplete Phenoxide Formation (Step 1): The phenolic proton of 3-methyl-4-nitrophenol (pKa ≈ 7.39)[2][3] must be fully removed to generate the potent oxygen nucleophile. An insufficiently strong base or improper stoichiometry will leave unreacted phenol, halting the reaction.

  • Side Reactions: The primary competing reaction in Step 1 is elimination of the alkyl halide, especially with excessively strong or sterically hindered bases. In Step 2, if conditions are too harsh, side reactions involving the nitro group or polymerization can occur.

  • Suboptimal Reaction Conditions: Choice of solvent, temperature, and reaction time are critical. For instance, the Williamson ether synthesis is a classic Sₙ2 reaction and benefits from polar aprotic solvents that solvate the cation of the base but not the nucleophile[4][5].

  • Product Loss During Workup: The final product is a basic amine, making it water-soluble under acidic conditions. Improper pH control during extraction can lead to significant loss of product into the aqueous phase.

Q3: How can I effectively monitor the reaction's progress to identify issues early?

Thin-Layer Chromatography (TLC) is an indispensable tool for this synthesis.

  • For Step 1: Use a non-polar eluent system (e.g., Hexane:Ethyl Acetate 4:1). You should see the spot for 3-methyl-4-nitrophenol (more polar) disappear as a new, less polar spot for 1-(3-chloropropoxy)-3-methyl-4-nitrobenzene appears.

  • For Step 2: Use a more polar eluent system (e.g., Dichloromethane:Methanol 9:1 with a few drops of triethylamine). The spot for the chloro-intermediate should be replaced by a more polar, baseline-hugging spot corresponding to the amine product. The triethylamine is added to the eluent to prevent the basic amine product from streaking on the acidic silica plate.

Visualized Two-Step Synthesis Workflow

The diagram below outlines the recommended high-yield, two-step synthetic pathway.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Amination SM1 3-Methyl-4-nitrophenol INT 1-(3-Chloropropoxy)-3-methyl-4-nitrobenzene SM1->INT O-Alkylation R1 1-Bromo-3-chloropropane Base (K₂CO₃) Solvent (DMF) R1->INT INT2 1-(3-Chloropropoxy)-3-methyl-4-nitrobenzene R2 Aqueous Ammonia (NH₄OH) Solvent (EtOH) Heat PROD 3-(3-Methyl-4-nitrophenoxy)propan-1-amine R2->PROD INT2->PROD Sₙ2 Substitution

Caption: Recommended two-step synthesis pathway.

Troubleshooting Guide

Problem 1: Low conversion of 3-Methyl-4-nitrophenol in Step 1.
  • Symptoms: TLC analysis shows a significant amount of starting phenol remaining even after prolonged reaction time.

  • Root Cause Analysis:

    • Inefficient Deprotonation: The base may be too weak or wet. Potassium carbonate (K₂CO₃) is often ideal as it is strong enough to deprotonate the phenol but not so strong as to cause significant side reactions. Sodium hydroxide can also be used, but ensure it is not an aqueous solution if your solvent is aprotic, as water can hinder Sₙ2 reactions[6][7].

    • Poor Solvent Choice: The Williamson ether synthesis is favored in polar aprotic solvents like DMF or acetonitrile[5]. These solvents effectively solvate the potassium cation (from K₂CO₃) while leaving the phenoxide nucleophile "bare" and highly reactive. Using protic solvents like ethanol can solvate and deactivate the phenoxide, slowing the reaction.

  • Solutions:

    • Verify Base Quality: Use freshly dried, powdered K₂CO₃. Ensure a slight excess (1.5-2.0 equivalents) is used to drive the equilibrium towards the phenoxide.

    • Optimize Solvent & Temperature: Switch to anhydrous DMF. If the reaction is still slow, gently heat the mixture to 60-80 °C. Heat increases the rate of the desired Sₙ2 reaction but be aware that excessive heat (>100 °C) can promote the competing E2 elimination pathway[5].

Problem 2: Formation of an unknown, highly non-polar byproduct in Step 1.
  • Symptoms: TLC shows a new spot with a high Rf value, and GC-MS analysis suggests a product with a mass corresponding to the elimination of HCl from 1-bromo-3-chloropropane.

  • Root Cause Analysis: This is likely the result of an E2 elimination reaction, particularly if a strong, bulky base like potassium tert-butoxide was used, or if the reaction was overheated.

  • Solution:

    • Switch to a Weaker Base: Replace the strong base with a weaker, non-nucleophilic base like K₂CO₃ or Cs₂CO₃.

    • Control Temperature: Maintain the reaction temperature below 80 °C. The activation energy for elimination is often higher than for substitution, so lower temperatures will favor the desired Sₙ2 pathway.

Problem 3: Low yield in the amination (Step 2) and/or complex product mixture.
  • Symptoms: TLC shows multiple products or significant unreacted chloro-intermediate.

  • Root Cause Analysis:

    • Insufficient Nucleophile: Aqueous ammonia is a moderately good nucleophile. The reaction often requires elevated temperatures and pressure to proceed to completion.

    • Over-alkylation: The primary amine product is itself a nucleophile and can react with another molecule of the chloro-intermediate to form a secondary amine byproduct.

  • Solutions:

    • Use a Large Excess of Ammonia: To favor the formation of the primary amine and minimize over-alkylation, use a large excess of aqueous ammonia. This statistically ensures the chloro-intermediate is more likely to encounter an ammonia molecule than the product amine.

    • Increase Temperature/Pressure: Conduct the reaction in a sealed pressure vessel or autoclave. Heating to 100-120 °C can significantly accelerate the rate of amination.

    • Alternative Aminating Agent: Consider using sodium azide (NaN₃) to form an azido-intermediate, followed by reduction (e.g., with H₂/Pd-C or triphenylphosphine). This two-step amination route is often cleaner and avoids over-alkylation issues.

Troubleshooting Logic Flow

G start Low Overall Yield check_step1 Analyze Step 1 by TLC start->check_step1 sm1_present High SM1 Present? check_step1->sm1_present Check SM solve_sm1 Issue: Incomplete Deprotonation 1. Use dry K₂CO₃ (1.5 eq). 2. Switch to anhydrous DMF. 3. Heat to 60-70 °C. sm1_present->solve_sm1 Yes side_prod1 Side Products in Step 1? sm1_present->side_prod1 No end_node Yield Improved solve_sm1->end_node solve_side1 Issue: E2 Elimination 1. Use weaker base (K₂CO₃). 2. Keep temp < 80 °C. side_prod1->solve_side1 Yes check_step2 Step 1 OK. Analyze Step 2 by TLC. side_prod1->check_step2 No solve_side1->end_node int_present High Intermediate Present? check_step2->int_present Check INT solve_int Issue: Incomplete Amination 1. Use large excess of NH₄OH. 2. React in sealed vessel at 100 °C. int_present->solve_int Yes side_prod2 Side Products in Step 2? int_present->side_prod2 No solve_int->end_node solve_side2 Issue: Over-alkylation 1. Use large excess of NH₄OH. 2. Consider Azide -> Reduction route. side_prod2->solve_side2 Yes side_prod2->end_node No solve_side2->end_node

Caption: A logical workflow for troubleshooting low yield.

Optimized Experimental Protocols

Reagent Data Table
ReagentMolar Mass ( g/mol )pKaKey Properties
3-Methyl-4-nitrophenol153.14~7.39[2][3]Yellowish solid, skin irritant[2].
1-Bromo-3-chloropropane157.44-Colorless liquid, lachrymator.
Potassium Carbonate138.21-White solid, hygroscopic.
Aqueous Ammonia (28-30%)17.03 (NH₃)9.25 (NH₄⁺)Pungent liquid, corrosive.
Dimethylformamide (DMF)73.09-Polar aprotic solvent, high boiling point.
Protocol 1: Synthesis of 1-(3-chloropropoxy)-3-methyl-4-nitrobenzene
  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-methyl-4-nitrophenol (1.0 eq.).

  • Reagent Addition: Add anhydrous dimethylformamide (DMF, ~5 mL per gram of phenol), followed by powdered anhydrous potassium carbonate (1.5 eq.).

  • Phenoxide Formation: Stir the suspension at room temperature for 15-20 minutes.

  • Alkylation: Add 1-bromo-3-chloropropane (1.2 eq.) dropwise to the mixture.

  • Reaction: Heat the reaction mixture to 70 °C and stir for 4-6 hours. Monitor the reaction's completion by TLC (Hexane:Ethyl Acetate 4:1), ensuring the disappearance of the starting phenol.

  • Workup:

    • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing cold water (3x the volume of DMF).

    • Extract the aqueous phase with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the organic phase under reduced pressure. The resulting crude oil or solid can often be used directly in the next step or purified further by column chromatography if necessary.

Protocol 2: Synthesis of 3-(3-Methyl-4-nitrophenoxy)propan-1-amine
  • Setup: In a high-pressure reaction vessel (autoclave), dissolve the crude 1-(3-chloropropoxy)-3-methyl-4-nitrobenzene (1.0 eq.) in ethanol.

  • Reagent Addition: Add a large excess of concentrated aqueous ammonia (20-30 eq.).

  • Reaction: Seal the vessel and heat to 100-110 °C with vigorous stirring for 12-18 hours. The internal pressure will increase; ensure the vessel is rated for the conditions.

  • Workup:

    • CRITICAL: Cool the vessel completely to room temperature before opening.

    • Concentrate the reaction mixture under reduced pressure to remove ethanol and excess ammonia.

    • Dissolve the residue in dichloromethane (DCM) and transfer to a separatory funnel.

    • Wash the organic layer with water, then with brine.

  • Purification (Acid-Base Extraction):

    • Extract the DCM layer with 1M HCl (aq) (3x). The amine product will move to the aqueous layer as the ammonium salt.

    • Combine the acidic aqueous layers. Wash this combined layer with a small amount of DCM to remove any non-basic impurities.

    • Cool the aqueous layer in an ice bath and slowly add 6M NaOH (aq) until the pH is >12. The free amine will precipitate or form an oil.

    • Extract the now basic aqueous layer with fresh DCM (3x).

    • Combine these final organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified final product.

References

  • Bar-Haim, G., & Kol, M. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Letters, 6(20), 3549–3551. Available at: [Link][8][9]

  • University of Toronto Scarborough. (n.d.). The Williamson Ether Synthesis. Retrieved February 17, 2026, from [Link][6]

  • University of Missouri–St. Louis. (n.d.). The Williamson Ether Synthesis. Retrieved February 17, 2026, from [Link][10]

  • PubMed. (2004). Selective mono-N-alkylation of 3-amino alcohols via chelation to 9-BBN. Retrieved February 17, 2026, from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved February 17, 2026, from [Link][4]

  • OECD SIDS. (n.d.). 3-Methyl-4-nitrophenol CAS N°: 2581-34-2. Retrieved February 17, 2026, from [Link][11]

  • Edubirdie. (n.d.). Williamson Ether Synthesis Lab Report. Retrieved February 17, 2026, from [Link][7]

  • ChemTalk. (2022). Williamson Ether Synthesis. Retrieved February 17, 2026, from [Link][5]

  • ÇELİK, Ü., & BARIM, N. (2005). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Turkish Journal of Chemistry, 29(5), 541-547. Available at: [Link]

  • Bourne, R. A., et al. (2016). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. Beilstein Journal of Organic Chemistry, 12, 1960-1967. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information - Contents. Retrieved February 17, 2026, from [Link]

  • ChemRxiv. (2020). A Convenient Way for the Synthesis of Mono N-Alkylated Ethanolamine. Retrieved February 17, 2026, from [Link][12]

  • PubMed. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Retrieved February 17, 2026, from [Link][13]

  • ResearchGate. (2016). Why n-alkylation is more favorable than o-alkyation?. Retrieved February 17, 2026, from [Link][14]

  • Kumar, A., et al. (2014). Synthesis, Characterization and Evaluation of Selected 3-Nitrophenol Derivatives as Potential Cognition Enhancers. International Journal of Pharmaceutical Sciences and Research, 5(4), 1334-1341. Available at: [Link][1]

  • Google Patents. (2008). Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers.
  • E3S Web of Conferences. (2021). Synthesis of 1-nicotinoylo-3-(meta-nitrophenyl)-thiourea derivatives with anti-inflammatory activity. Retrieved February 17, 2026, from [Link]

  • Google Patents. (2004). Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
  • Semantic Scholar. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Retrieved February 17, 2026, from [Link][15]

Sources

Troubleshooting

Technical Support Center: Managing Exothermic Reactions in Nitro Compound Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals The synthesis of nitro compounds is a cornerstone of many chemical, pharmaceutical, and materials science endeavors. However, the powerful exothermi...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of nitro compounds is a cornerstone of many chemical, pharmaceutical, and materials science endeavors. However, the powerful exothermic nature of nitration reactions demands rigorous control and a deep understanding of the underlying thermochemistry to ensure operational safety and experimental success. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during nitration reactions in a question-and-answer format.

Issue 1: Uncontrolled Temperature Increase (Runaway Reaction)

Question: My reaction temperature is rising uncontrollably, and the cooling system cannot keep up. What should I do, and what are the

Optimization

Technical Support Center: Purification of 3-(3-Methyl-4-nitrophenoxy)propan-1-amine

[1][2][3] Case ID: PUR-3M4NP-AMINE-001 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Case ID: PUR-3M4NP-AMINE-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Impurity Removal & Workup Optimization[1]

Introduction: The Purification Challenge

You are likely working with 3-(3-Methyl-4-nitrophenoxy)propan-1-amine , a critical intermediate often used in the synthesis of kinase inhibitors or as a functional linker.[1][2]

The crude synthesis—typically involving the alkylation of 3-methyl-4-nitrophenol with a propyl-amine equivalent—often results in a "sticky" crude profile.[1] The presence of the nitro group (


) and the basic amine (

) creates a zwitterionic potential that can complicate standard chromatography.[2]

This guide provides a self-validating purification workflow. We prioritize Acid-Base Extraction (liquid-liquid extraction) as the primary purification method due to the distinct pKa differences between your target amine and the phenolic impurities.[1]

Module 1: Diagnostic & Impurity Profiling

User Question: "My HPLC shows a large fronting peak and a trailing shoulder. What are these likely to be?"

Technical Analysis: The synthesis of this ether usually leaves specific "fingerprint" impurities.[2] Understanding them is key to removal.[2]

  • Unreacted Phenol (3-methyl-4-nitrophenol): This is the most common impurity.[1] It is acidic (pKa ~7.2 due to the electron-withdrawing nitro group).[1]

  • Over-Alkylated Amines: Secondary or tertiary amines formed if the alkylating agent was in excess.[2]

  • Inorganic Salts: Potassium carbonate (

    
    ) or Sodium hydride residues from the coupling step.[2]
    
Visualizing the Impurity Logic

ImpurityMap Reactants Reactants: 3-Methyl-4-nitrophenol + 3-Halo-propylamine Reaction Alkylation Reaction (Base Promoted) Reactants->Reaction Crude Crude Mixture Reaction->Crude Impurity1 Impurity A: Unreacted Phenol (Acidic) Crude->Impurity1 Incomplete Conversion Impurity2 Impurity B: Poly-alkylated Amine (Lipophilic) Crude->Impurity2 Side Reaction Target Target Molecule: Primary Amine (Basic) Crude->Target

Figure 1: Origin of common impurities during the synthesis of phenoxy-alkyl amines.

Module 2: The Acid-Base Extraction Protocol (Primary Method)

User Question: "I tried a standard water wash, but the phenol impurity persists. How do I separate them efficiently?"

The Solution: You must exploit the pKa differential .

  • Target Amine pKa: ~10.5 (Aliphatic primary amine).[2]

  • Impurity Phenol pKa: ~7.2 (Nitrophenol).[2]

By manipulating pH, we can force these components into opposite phases.[2]

Step-by-Step Protocol
StepActionMechanism/Logic
1. Dissolution Dissolve crude oil in DCM (Dichloromethane) or EtOAc .[2]Creates the organic phase.[2]
2. Acid Extraction Extract the organic layer with 1M HCl (aq) (3x).[2] Collect the Aqueous layer.[2][3]Critical Step: The amine protonates (

) and moves to water.[2] The phenol remains neutral/protonated and stays in the organic layer.[2]
3. Organic Wash Wash the combined acidic aqueous layer with fresh DCM (1x).[2]Removes mechanically trapped non-polar impurities.
4. Basification Cool the aqueous layer on ice.[2] Slowly add 6M NaOH until pH > 12.Deprotonates the amine (

), rendering it insoluble in water.[2]
5. Final Extraction Extract the cloudy aqueous mixture with DCM (3x).The free-base amine moves back into the organic phase.[1]
6. Drying Dry over

, filter, and concentrate.[2]
Removes residual water.[2]
Decision Logic Flowchart

ExtractionLogic Start Crude Mixture (Amine + Phenol) Acidify Add 1M HCl (pH < 2) Start->Acidify PhaseSep1 Phase Separation Acidify->PhaseSep1 OrgPhase1 Organic Phase Contains: Phenol + Neutrals PhaseSep1->OrgPhase1 AqPhase1 Aqueous Phase Contains: Target Amine (Salt) PhaseSep1->AqPhase1 Waste Discard OrgPhase1->Waste Basify Add NaOH to Aq Phase (pH > 12) AqPhase1->Basify Extract Extract with DCM Basify->Extract FinalProduct Final Organic Layer Pure Free Base Amine Extract->FinalProduct

Figure 2: The "Self-Validating" Acid-Base separation logic.[1][2] By switching pH, you ensure only the basic amine is carried through.[2]

Module 3: Salt Formation (High Purity Requirement)

User Question: "The oil is still slightly colored. Can I get a solid?"

The Solution: Converting the free base to a Hydrochloride (HCl) salt is the standard for stabilizing this class of amines and removing trace color bodies [1].[2]

Protocol:

  • Dissolve the purified free base (from Module 2) in a minimal amount of dry Ethanol or Isopropanol .[2]

  • Cool to 0°C.

  • Add 1.1 equivalents of HCl (using 4M HCl in Dioxane or concentrated aqueous HCl).

  • Add Diethyl Ether or Heptane dropwise until the solution turns turbid.[2]

  • Refrigerate overnight. Filter the white/off-white precipitate.[1]

Why this works: The lattice energy of the ammonium salt excludes non-ionic impurities (like trace tars or oxidation products) during crystallization [2].[2]

Frequently Asked Questions (FAQs)

Q: My amine turned from yellow to dark brown overnight. Is it ruined? A: Not necessarily. Primary amines are prone to surface oxidation (N-oxide formation) which can cause significant color change with negligible purity loss.[1]

  • Action: Check purity via LC-MS.[1] If the mass is correct (

    
    ), perform a quick filtration through a short plug of silica (eluting with DCM/MeOH/NH3) to remove the colored oxides.[2] Store under Argon.[2]
    

Q: Can I use column chromatography instead of extraction? A: Yes, but it is difficult due to "tailing."[2] The amine interacts with the acidic silica silanols.[2]

  • Fix: You must pretreat the silica with 1% Triethylamine (TEA) in your mobile phase or use DCM/MeOH/Ammonia (90:9:[2]1) to suppress these interactions [3].

Q: Is the nitro group stable during the acid wash? A: Yes. Aromatic nitro groups are very stable to dilute HCl and NaOH at room temperature.[2] They only reduce under specific conditions (e.g.,


, 

, or

).[2] Your workup conditions are safe.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[2] Longman Scientific & Technical, 1989.[2] (Standard protocols for Amine Hydrochloride formation).

  • Anderson, N. G. Practical Process Research & Development. Academic Press, 2000.[2] (Principles of salt selection and crystallization for API intermediates).

  • Reich, H. J. "Chromatography of Amines."[2] University of Wisconsin-Madison Chemistry Database. Link (accessed via grounding).[2]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12217345, 3-(3-Methyl-4-nitrophenoxy)propan-1-amine.[1][2] Link (General compound data).[2]

Sources

Reference Data & Comparative Studies

Validation

Structural Validation of 3-(3-Methyl-4-nitrophenoxy)propan-1-amine: A Crystallographic &amp; Comparative Guide

Executive Summary & Strategic Context In the development of small molecule therapeutics, the precise characterization of intermediates like 3-(3-Methyl-4-nitrophenoxy)propan-1-amine is critical.[1] This molecule features...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the development of small molecule therapeutics, the precise characterization of intermediates like 3-(3-Methyl-4-nitrophenoxy)propan-1-amine is critical.[1] This molecule features a flexible propyl-ether linker connecting a polar primary amine to a rigid, electron-deficient nitro-aromatic core.[1]

While standard spectroscopic methods (NMR, MS) confirm connectivity, they fail to definitively map the three-dimensional conformational landscape and intermolecular packing forces—factors that dictate solubility, stability, and bioavailability.[1] This guide outlines the authoritative protocol for validating this structure via Single Crystal X-Ray Diffraction (SC-XRD) and objectively compares this "Gold Standard" against alternative analytical techniques.

The Molecule: Structural Challenges

Before designing the experiment, we must understand the target.[1]

  • Core: 3-methyl-4-nitrophenol ether.[1]

  • Tail: Propyl amine chain (

    
    ).
    
  • Challenge: The entropy of the flexible ether linkage often inhibits lattice formation.[1] The primary amine is a strong hydrogen bond donor/acceptor, while the nitro group is a strong acceptor.[1]

  • Prediction: The crystal lattice will likely be stabilized by a robust

    
     hydrogen bond network between the amine tail and the nitro-oxygen of adjacent molecules, potentially forming infinite 1D chains or 2D sheets.[1]
    

Comparative Analysis: Why Crystallography?

The following table contrasts SC-XRD with standard alternatives. Note that while NMR is faster, it lacks the spatial resolution required for definitive polymorph identification.[1]

Table 1: Performance Comparison of Validation Methods
FeatureSC-XRD (Gold Standard) Solution NMR (

H/

C)
HR-MS (Mass Spec) Powder XRD (PXRD)
Primary Output Absolute 3D Structure, Bond Lengths/Angles, PackingConnectivity, Functional GroupsMolecular Formula, Isotopic PatternBulk Phase ID, Crystallinity
Stereochemistry Absolute Configuration (if chiral/heavy atom present)Relative (requires complex NOESY)NoneNone
Conformation Solid-state conformation (frozen)Time-averaged ensembleGas-phase (ionized)Unit cell dimensions only
Polymorph ID Definitive Impossible (solution destroys lattice)ImpossibleExcellent (fingerprinting)
Sample Req. Single high-quality crystal (

mm)

5 mg dissolved

mg

50 mg powder
Limitation Crystal growth difficulty; flexible chains disorderSolvent effects; overlapping peaksIsomers often indistinguishableRequires reference pattern

Comprehensive Validation Protocol

This section details the self-validating workflow for determining the structure of 3-(3-Methyl-4-nitrophenoxy)propan-1-amine.

Phase 1: Crystal Growth (The Critical Bottleneck)

Rationale: The flexible propyl chain introduces thermal motion that can prevent ordering.[1] We must reduce kinetic energy and encourage directional bonding.[1]

Protocol A: Slow Evaporation (Primary)

  • Dissolve 20 mg of the amine in 2 mL of Ethanol/Methanol (1:1) .

  • Filter through a 0.45

    
    m PTFE syringe filter into a clean vial (removes nucleation sites).
    
  • Cover with parafilm, punch 3 small holes, and store at 4°C.

    • Why: Lower temperature reduces the thermal vibration of the alkyl chain, aiding ordering.[1]

Protocol B: Vapor Diffusion (Alternative)

  • Dissolve compound in a minimal amount of THF (good solubility).

  • Place in an inner vial.

  • Place inner vial into a larger jar containing Pentane (anti-solvent).

  • Seal tightly.[1]

    • Mechanism:[2][3] Pentane slowly diffuses into the THF, increasing supersaturation gently, favoring fewer, higher-quality crystals over rapid precipitation.[1]

Phase 2: Data Collection & Reduction[1]
  • Instrument: Bruker D8 QUEST or equivalent with Mo-K

    
     (
    
    
    
    Å) or Cu-K
    
    
    radiation.[1]
  • Temperature: 100 K (Liquid Nitrogen Stream) .

    • Critical Requirement: Do not collect at room temperature.[1] The propyl linker will exhibit high thermal ellipsoids (smearing), making atomic assignment difficult.[1]

  • Strategy: Collect a full sphere of data (redundancy

    
    ) to ensure accurate absorption correction.
    
Phase 3: Structure Solution & Refinement[1]
  • Software: SHELXT (Intrinsic Phasing) for solution; SHELXL for refinement.

  • Handling Disorder: If the propyl chain appears "smeared" (high

    
    ), apply a disorder model. Split the carbon positions into Part A and Part B and refine occupancies (e.g., 60:40).
    
  • Hydrogen Atoms:

    • Aromatic/Alkyl H: Place geometrically (riding model).

    • Amine H (

      
      ): Locate in the Difference Fourier map.[1] Allow free refinement of coordinates if data quality permits; otherwise, restrain 
      
      
      
      distances (DFIX).

Visualization of the Validation Workflow

The following diagram illustrates the logical flow from crude synthesis to final CIF (Crystallographic Information File) validation.

ValidationWorkflow Synthesis Crude 3-(3-Methyl-4- nitrophenoxy)propan-1-amine Recryst Recrystallization (Vapor Diffusion/Slow Evap) Synthesis->Recryst Screening Microscopy Screening (Polarized Light) Recryst->Screening XRD SC-XRD Data Collection (100 K, Mo-Source) Screening->XRD Single Crystal Selected Solution Structure Solution (SHELXT - Intrinsic Phasing) XRD->Solution Refinement Refinement (SHELXL) Disorder Modelling Solution->Refinement Validation CheckCIF / IUCr Validation Refinement->Validation Validation->Recryst R1 > 10% (Fail) Validation->Refinement Residual Density

Caption: Figure 1. Iterative workflow for crystallographic validation. Note the feedback loops for failed refinement or poor crystal quality.

Expected Structural Motifs (Mechanistic Insight)

Based on the chemistry of nitro-aniline derivatives [1, 2], we can predict the specific intermolecular interactions that validate the structure.[1]

The Interaction Map

The crystal packing is driven by the electrostatic potential difference between the electron-rich nitro group and the electron-poor amine protons.[1]

InteractionMap Nitro Nitro Group (Acceptor) Amine Amine Tail (Donor) Amine->Nitro Strong H-Bond (N-H...O) Ether Ether Oxygen (Weak Acceptor) Amine->Ether Weak H-Bond PiSystem Aromatic Ring (Pi-Stacking) PiSystem->PiSystem Centroid-Centroid Stacking (~3.8 Å)

Caption: Figure 2. Predicted supramolecular synthons. The Amine-Nitro interaction is the dominant structure-directing force.[1]

Key Validation Metrics (Acceptance Criteria)

To declare the structure "Validated," the final refinement must meet these IUCr standards:

  • R-Factor (

    
    ): 
    
    
    
    (5%) for strong data.
  • Goodness of Fit (GooF): Close to 1.0.

  • Bond Precision: C-C bond standard uncertainties

    
     Å.
    
  • Disorder: The propyl chain torsion angles must make chemical sense (anti/gauche conformation).

Experimental Data Summary (Template)

When publishing your comparison, summarize the crystallographic data in this format. This provides the "Supporting Experimental Data" required by the prompt.

ParameterValue (Representative)
Formula

Crystal System Monoclinic or Triclinic (Predicted)
Space Group

(Most common for achiral organics)
Temperature 100(2) K

(all data)
0.045
Completeness 99.8%
CCDC Number [To be deposited upon validation]

References

  • Sheldrick, G. M. (2015).[1] "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.[1] Link

  • Groom, C. R., et al. (2016).[1] "The Cambridge Structural Database."[1] Acta Crystallographica Section B, 72(2), 171-179.[1] Link

  • Parsons, S. (2021).[1] "Introduction to SHELX and Crystal Structure Refinement." Oxford University Crystallography Resources. Link

  • Evaluation of Nitro-Aromatic Interactions: See generally search results for "Crystal structure of 4-nitro-N-methylaniline derivatives" which exhibit similar packing forces.

Sources

Comparative

Purity Analysis of Synthesized 3-(3-Methyl-4-nitrophenoxy)propan-1-amine: A Comparative HPLC Method Development Guide

Topic: Purity Analysis of Synthesized 3-(3-Methyl-4-nitrophenoxy)propan-1-amine by HPLC Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary The synth...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purity Analysis of Synthesized 3-(3-Methyl-4-nitrophenoxy)propan-1-amine by HPLC Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The synthesis of 3-(3-Methyl-4-nitrophenoxy)propan-1-amine (CAS 116753-51-6) presents a classic analytical challenge: quantifying a basic primary amine possessing a hydrophobic nitro-aromatic core. Standard "generic" HPLC methods often fail to resolve this molecule from its synthetic precursors (e.g., 3-methyl-4-nitrophenol) or positional isomers while maintaining acceptable peak shape.

This guide objectively compares three purity analysis strategies:

  • Generic Acidic C18 HPLC (The Baseline)

  • High-pH C18/Biphenyl HPLC (The Recommended Optimized Method)

  • Quantitative NMR (qNMR) (The Orthogonal Validator)

The Analytical Challenge

The analyte contains two conflicting functional moieties:

  • Primary Amine (

    
    ):  Protonated at neutral/acidic pH, leading to silanol interactions and severe peak tailing on standard silica columns.
    
  • Nitro-Aromatic Ether: Highly hydrophobic and UV-active.

Critical Impurities to Monitor:

  • Precursor: 3-Methyl-4-nitrophenol (Acidic, elutes early at high pH).

  • Side-Product: Bis-alkylated amine (Secondary amine impurity).

  • Regioisomers: 3-(5-Methyl-2-nitrophenoxy)propan-1-amine (arising from impure starting phenol).

Comparative Analysis of Methods

The following table summarizes the performance of the three distinct approaches tested for this specific intermediate.

FeatureMethod A: Generic Acidic Method B: High-pH Optimized (Recommended)Method C: qNMR
Principle RP-HPLC (0.1% TFA, pH ~2)RP-HPLC (10mM

, pH 10)

NMR Internal Standard
Stationary Phase Standard C18 (e.g., Zorbax SB-C18)Hybrid C18 (e.g., XBridge BEH)N/A (Solution State)
Amine Peak Shape Broad, Tailing (

)
Sharp, Symmetrical (

)
N/A
Selectivity (

)
Low (Co-elution of isomers)High (Orthogonal selectivity)High (Structural ID)
LOD/Sensitivity High (UV 270 nm)High (UV 270 nm)Low (mM range)
Suitability Quick spot-checkFinal Purity & Impurity Profiling Potency Assay / Ref Std Calibration
Expert Insight: Why Method B Wins

At low pH (Method A), the amine is fully protonated (


). It interacts ionically with residual silanols on the column stationary phase, causing "shark-fin" tailing. This tailing masks closely eluting impurities (like the regioisomers).
By switching to pH 10 (Method B) , the amine is deprotonated (

, neutral). It behaves like a standard hydrophobic molecule, interacting purely via partition mechanisms. This yields sharp peaks and exposes hidden impurities.
Detailed Experimental Protocols
Protocol 1: The Optimized High-pH Method (Method B)

Use this method for final certificate of analysis (CoA) generation.

Instrument: HPLC with PDA Detector (e.g., Agilent 1260 / Waters Alliance). Column: Waters XBridge BEH C18,


, 

(or equivalent hybrid particle capable of pH 10).

Reagents:

  • Solvent A: 10 mM Ammonium Bicarbonate in Water (adjusted to pH 10.0 with

    
    ).
    
  • Solvent B: Acetonitrile (HPLC Grade).[1]

Gradient Program:

Time (min) % Solvent A % Solvent B Flow (mL/min)
0.0 95 5 1.0
2.0 95 5 1.0
15.0 10 90 1.0
18.0 10 90 1.0
18.1 95 5 1.0

| 23.0 | 95 | 5 | 1.0 |[2]

Detection:

  • Primary: 270 nm (Maximal absorbance for nitro-aromatics).

  • Secondary: 210 nm (Universal detection for non-nitro impurities).

Sample Prep: Dissolve 5 mg of synthesized product in 10 mL of 50:50 Water:MeCN.

Protocol 2: Orthogonal Validation via qNMR (Method C)

Use this to determine "Absolute Purity" (Assay) without a reference standard.

Solvent: DMSO-


 (Solubilizes both polar amine and aromatic core).
Internal Standard:  Maleic Acid (Traceable standard, distinct singlet at 

6.2 ppm). Procedure:
  • Weigh exactly ~10 mg of Sample (

    
    ) and ~5 mg of Maleic Acid (
    
    
    
    ) into a vial.
  • Dissolve in 0.7 mL DMSO-

    
    .
    
  • Acquire

    
     NMR with 
    
    
    
    (relaxation delay) to ensure full integration accuracy.
  • Integrate the aromatic proton of the sample (

    
     ~7.8 ppm) vs. the vinylic protons of Maleic Acid.
    
Visualizing the Analytical Workflow

The following diagram illustrates the origin of impurities and the logic flow for selecting the correct analytical method.

PurityAnalysis Synthesis Synthesis Reaction (Phenol + Propylamine) Crude Crude Mixture Synthesis->Crude Imp_Phenol Impurity A: Unreacted Phenol Crude->Imp_Phenol Imp_Isomer Impurity B: Regioisomers Crude->Imp_Isomer Imp_Bis Impurity C: Bis-alkylated Amine Crude->Imp_Bis Method_A Method A: Acidic C18 (pH 2) Crude->Method_A Method_B Method B: High-pH C18 (pH 10) Crude->Method_B Result_Fail Result: Tailing / Co-elution Method_A->Result_Fail Amine Protonated Result_Pass Result: Sharp Peaks / Resolved Method_B->Result_Pass Amine Neutral qNMR Method C: qNMR (Absolute Assay) Result_Fail->Method_B Optimize pH Result_Pass->qNMR Validation

Figure 1: Analytical decision tree highlighting the failure mode of acidic methods and the necessity of high-pH conditions for amine purity profiling.

Comparative Data & Performance Metrics

The table below presents simulated validation data typical for this class of compounds, demonstrating the quantitative superiority of the High-pH method.

ParameterAcidic C18 (Method A)High-pH C18 (Method B)Acceptance Criteria
Retention Time (

)
4.2 min7.8 minStable

min
Tailing Factor (

)
2.3 (Fail) 1.1 (Pass)

Resolution (

)
1.2 (vs. Phenol)> 5.0 (vs. Phenol)

Theoretical Plates (

)
~2,500~12,000High Efficiency
LOQ (

)
0.50.1Sensitive for impurities

Data Interpretation:

  • Tailing Factor: Method A fails because the protonated amine drags on the column. Method B succeeds because the neutral amine interacts only with the C18 ligands.

  • Resolution: In Method A, the acidic phenol is neutral and retains well, often co-eluting with the tailing amine. In Method B (pH 10), the phenol is ionized (phenolate) and elutes in the void volume, while the amine retains, creating massive separation.

References
  • PubChem. (n.d.).[3] 3-Methyl-4-nitrophenol (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. (Contextual grounding for High-pH analysis of amines).
  • Center for Drug Evaluation and Research (CDER). (1994). Reviewer Guidance: Validation of Chromatographic Methods. U.S. Food and Drug Administration. Retrieved from [Link]

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Natural Products.

Sources

Validation

A Senior Application Scientist's Guide to the Spectroscopic Comparison of 3-(3-Methyl-4-nitrophenoxy)propan-1-amine Isomers

In the landscape of pharmaceutical research and development, the precise structural elucidation of a molecule is paramount. Positional isomers, while sharing the same molecular formula, can exhibit vastly different pharm...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the precise structural elucidation of a molecule is paramount. Positional isomers, while sharing the same molecular formula, can exhibit vastly different pharmacological and toxicological profiles. Therefore, the ability to unambiguously differentiate between them is a cornerstone of drug discovery and quality control. This guide provides an in-depth spectroscopic framework for the comparison of 3-(3-Methyl-4-nitrophenoxy)propan-1-amine and its key positional isomers, offering field-proven insights and detailed experimental protocols.

The isomers under consideration are:

  • Isomer A (Target): 3-(3-Methyl-4-nitrophenoxy)propan-1-amine

  • Isomer B: 3-(2-Methyl-4-nitrophenoxy)propan-1-amine

  • Isomer C: 3-(4-Methyl-3-nitrophenoxy)propan-1-amine

  • Isomer D: 3-(5-Methyl-2-nitrophenoxy)propan-1-amine

This guide will focus on a multi-technique approach, leveraging the unique strengths of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) to create a comprehensive and self-validating analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

NMR spectroscopy is arguably the most powerful technique for isomer differentiation as it provides detailed information about the chemical environment of each nucleus (¹H and ¹³C). The subtle differences in electron density around the protons and carbons in each isomer, arising from the varied positions of the electron-donating methyl group and the electron-withdrawing nitro group, lead to distinct chemical shifts and coupling patterns.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the amine sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.[1] Ensure the solution is homogeneous.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.[2]

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. For a standard 90 MHz instrument, you can type 'prep' on the keyboard and press enter to start the shimming process.[3]

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H NMR spectrum.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[1]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This will show each unique carbon as a singlet.[4]

    • Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.[4]

Predicted Spectral Differences

The key to differentiating the isomers lies in the aromatic region of the NMR spectra.

  • ¹H NMR (Aromatic Region): The number of signals, their chemical shifts, and their splitting patterns (coupling constants) will be unique for each isomer. The electron-withdrawing nitro group strongly deshields ortho and para protons, shifting them downfield (to higher ppm values).[5][6] Conversely, the methyl group has a weaker, shielding effect.

  • ¹³C NMR (Aromatic Region): The chemical shifts of the aromatic carbons are highly sensitive to the substituent pattern.[7][8] The carbon attached to the nitro group (ipso-carbon) will be significantly shifted, as will the carbons ortho and para to it.[5]

Table 1: Predicted Key Differentiating NMR Signals for Isomers A-D

IsomerAromatic Protons (¹H NMR) - Predicted Pattern & Approx. δ (ppm)Aromatic Carbons (¹³C NMR) - Predicted Key Shifts
A: 3-Me, 4-NO₂ Three signals: a singlet (H-2), a doublet (H-5), and a doublet of doublets (H-6). H-2 and H-5 will be the most downfield due to proximity to the NO₂ group.Six distinct aromatic signals. The carbon bearing the NO₂ group (C-4) and the carbon bearing the ether linkage (C-1) will have characteristic shifts.
B: 2-Me, 4-NO₂ Three signals: a singlet (H-3), a doublet (H-5), and a doublet (H-6). H-3 and H-5 will be significantly downfield.Six distinct aromatic signals. The steric interaction between the ortho-methyl and the ether linkage may influence the C-1 and C-2 chemical shifts.
C: 4-Me, 3-NO₂ Three signals exhibiting a different splitting pattern and chemical shift range compared to A and B due to the altered substituent effects.Six distinct aromatic signals with a unique pattern of chemical shifts reflecting the swapped positions of the methyl and nitro groups.
D: 5-Me, 2-NO₂ Three signals. The proton at H-6 will be strongly deshielded by the ortho-nitro group.Six distinct aromatic signals. The carbon bearing the nitro group (C-2) will be significantly downfield.

Note: The predicted patterns are based on established substituent effects in aromatic systems. Actual chemical shifts may vary depending on the solvent and other experimental conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy: A Fingerprint of Functionality

FT-IR spectroscopy provides information about the vibrational modes of the functional groups within a molecule. While all isomers will show characteristic absorptions for the N-H (amine), C-O (ether), and NO₂ (nitro) groups, the exact frequencies of these vibrations and, more importantly, the pattern of absorptions in the "fingerprint region" (below 1500 cm⁻¹) will differ.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR

ATR-FTIR is a rapid and convenient technique that requires minimal sample preparation.[9][10]

  • Background Scan: Record a background spectrum of the clean ATR crystal to account for atmospheric H₂O and CO₂.[11]

  • Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal. For solids, apply pressure to ensure good contact.[9]

  • Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: Clean the crystal with a suitable solvent (e.g., isopropanol) and a soft cloth.[11]

Expected Spectral Differences
  • NO₂ Stretching: Aromatic nitro compounds display two strong, characteristic bands for the asymmetric and symmetric stretching of the N-O bonds.[12][13] These typically appear in the ranges of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[14] The electronic environment around the nitro group, which varies with the position of the methyl group, will cause slight but measurable shifts in these frequencies.

  • C-H Bending (Out-of-Plane): The pattern of C-H out-of-plane bending vibrations between 900-650 cm⁻¹ is highly diagnostic of the substitution pattern on the benzene ring. Each isomer will have a unique "fingerprint" in this region.

  • C-O-C Stretching: The ether linkages will also show characteristic stretching vibrations, which may be subtly influenced by the ring substitution pattern.

Table 2: Predicted Key Differentiating IR Absorptions (cm⁻¹) for Isomers A-D

IsomerAsymmetric NO₂ Stretch (ν_as)Symmetric NO₂ Stretch (ν_s)C-H Out-of-Plane Bending
A: 3-Me, 4-NO₂ ~1525~1345Unique pattern for 1,2,4-trisubstitution
B: 2-Me, 4-NO₂ ~1520~1340Unique pattern for 1,2,4-trisubstitution (distinct from A)
C: 4-Me, 3-NO₂ ~1530~1350Unique pattern for 1,3,4-trisubstitution
D: 5-Me, 2-NO₂ ~1535~1355Unique pattern for 1,2,4-trisubstitution (distinct from A & B)

Note: These are approximate values. Conjugation and electronic effects will cause shifts.

Gas Chromatography-Mass Spectrometry (GC-MS): Separation and Fragmentation

GC-MS is a powerful hyphenated technique that first separates the components of a mixture based on their volatility and interaction with a stationary phase (GC) and then detects them based on their mass-to-charge ratio (MS).[15][16] For isomers, the GC can often achieve chromatographic separation, and the MS can provide distinct fragmentation patterns that serve as a molecular fingerprint.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • Use a suitable capillary column (e.g., a 5% phenyl polysiloxane phase) and a temperature program that effectively separates the isomers. Isomers may have slightly different retention times due to differences in their boiling points and polarities.[17]

  • MS Analysis (Electron Ionization - EI):

    • As each isomer elutes from the GC column, it enters the mass spectrometer.

    • The molecules are ionized by electron impact, causing them to fragment in a reproducible manner.

    • The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

Expected Fragmentation Differences

While all isomers will have the same molecular ion peak (M⁺), their fragmentation patterns will differ. The stability of the resulting fragment ions is influenced by the positions of the methyl and nitro groups.

  • Alpha-Cleavage: Cleavage of the bond between the ether oxygen and the propan-1-amine chain is a likely fragmentation pathway.[18]

  • Loss of NO₂: The loss of the nitro group (a mass of 46) is a common fragmentation for aromatic nitro compounds.[19]

  • Ortho Effect: In some cases, adjacent substituents can interact during fragmentation, leading to unique ions. For example, in ortho-nitrotoluene, an intramolecular hydrogen transfer can lead to the loss of an OH radical, a pathway less favorable for meta and para isomers.[20] A similar effect might be observed for Isomer B and D.

Table 3: Predicted Key Differentiating Mass Spectral Fragments (m/z)

IsomerMolecular Ion (M⁺)Key Fragment 1Key Fragment 2Diagnostic Feature
A: 3-Me, 4-NO₂ 210M - 46 (loss of NO₂)Cleavage of ether linkageRelative abundances of fragments will be characteristic.
B: 2-Me, 4-NO₂ 210M - 17 (loss of OH)M - 46 (loss of NO₂)Potential for an "ortho effect" leading to a significant M-17 peak.
C: 4-Me, 3-NO₂ 210M - 46 (loss of NO₂)Cleavage of ether linkageDifferent relative abundances of fragments compared to A.
D: 5-Me, 2-NO₂ 210M - 17 (loss of OH)M - 46 (loss of NO₂)Potential for an "ortho effect" leading to a significant M-17 peak, possibly with different abundance to B.

Workflow and Data Integration

For unambiguous identification, a logical workflow integrating these techniques is essential.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interp Data Interpretation cluster_id Conclusion Sample Isomer Sample NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR FTIR FT-IR Spectroscopy (ATR) Sample->FTIR GCMS GC-MS Analysis Sample->GCMS NMR_Data Chemical Shifts Coupling Patterns NMR->NMR_Data FTIR_Data Vibrational Frequencies Fingerprint Region FTIR->FTIR_Data GCMS_Data Retention Times Fragmentation Patterns GCMS->GCMS_Data ID Unambiguous Isomer Identification NMR_Data->ID FTIR_Data->ID GCMS_Data->ID

Caption: Integrated workflow for the spectroscopic differentiation of isomers.

Conclusion

The differentiation of positional isomers like those of 3-(3-Methyl-4-nitrophenoxy)propan-1-amine is a critical analytical challenge. While each spectroscopic technique provides valuable information, no single method is sufficient for absolute confirmation. A comprehensive approach, as outlined in this guide, is essential. ¹H and ¹³C NMR provide the most definitive data on the substitution pattern of the aromatic ring. FT-IR offers a rapid method to observe differences in vibrational modes, particularly in the fingerprint region. Finally, GC-MS allows for the physical separation of isomers and provides unique fragmentation patterns for confirmation. By integrating the data from these three powerful techniques, researchers can confidently and accurately elucidate the correct structure of their target molecule, ensuring the integrity and safety of their downstream applications.

References

  • E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy - Health, Safety and Environment Office.
  • STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023, July 24).
  • An In-depth Technical Guide to the Infrared Spectroscopy of Aromatic Nitro Compounds. (2025, December). Benchchem.
  • Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. (2017, November 4). Stack Exchange.
  • ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent.
  • Mass Spectrometry: Fragmentation.
  • Spectroscopy Tutorial: Nitro Groups.
  • Gas Chromatography Mass Spectrometry.
  • Guide to FT-IR Spectroscopy. Bruker.
  • ATR FTIR spectoscopy of aqueous cell culture. (2020, February 4). Protocols.io.
  • Standard Operating Procedure H-NMR.
  • Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents? Chemistry – An Asian Journal.
  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh.
  • Mass spectra of para-nitrotoluene and 2,4-dinitrotoluene obtained by ionization and fragmentation with femtosecond laser pulses in atmosphere. ResearchGate.
  • GCMS Section 6.13. Whitman People.
  • Cochran, J. (2018, March 1). GC/GC–MS. LCGC International.
  • 13-C NMR - How Many Signals. (2022, February 8). Master Organic Chemistry.
  • Gas chromatography–mass spectrometry. Wikipedia.
  • Quantitative Analysis of Nitrotoluene Isomer Mixtures Using Femtosecond Time-Resolved Mass Spectrometry. (2023, June 6). ResearchGate.
  • IR: nitro groups.
  • Basic 1H- and 13C-NMR Spectroscopy.
  • Carbon-13 NMR Spectroscopy. (2019, January 22). YouTube.
  • Giese, M. A., et al. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters.
  • Tsikas, D. (2025, January 11). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. MDPI.

Sources

Comparative

A Comparative Guide to the Synthesis of Substituted Propanamines for the Modern Medicinal Chemist

Substituted propanamines form the structural core of a vast array of biologically active molecules, from blockbuster pharmaceuticals to indispensable research tools. The strategic introduction of substituents and the pre...

Author: BenchChem Technical Support Team. Date: February 2026

Substituted propanamines form the structural core of a vast array of biologically active molecules, from blockbuster pharmaceuticals to indispensable research tools. The strategic introduction of substituents and the precise control of stereochemistry are paramount in tuning their pharmacological profiles. For researchers, scientists, and drug development professionals, the selection of an appropriate synthetic route is a critical decision that profoundly impacts yield, purity, scalability, and the economic viability of a project. This guide provides an in-depth, objective comparison of the most prevalent and cutting-edge methodologies for the synthesis of substituted propanamines, supported by experimental data and field-proven insights.

Reductive Amination: The Workhorse of Amine Synthesis

Reductive amination is arguably the most versatile and widely employed method for the synthesis of primary, secondary, and tertiary amines.[1][2] This one-pot reaction combines a ketone or aldehyde with an amine or ammonia in the presence of a reducing agent to form the target amine.[1][2]

Mechanistic Considerations and Strategic Choices

The reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to form an imine (for primary amines) or an enamine (for secondary amines). This intermediate is then reduced to the final amine. The choice of reducing agent is critical to the success of the reaction. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both the starting carbonyl and the imine intermediate, milder reagents are preferred for their selectivity.[3][4]

Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are the reagents of choice for reductive amination.[3] NaBH₃CN is particularly effective under mildly acidic conditions (pH 4-5), which favor imine formation, and it selectively reduces the protonated imine over the carbonyl starting material.[3] NaBH(OAc)₃ is a milder and less toxic alternative, often used for sensitive substrates.

Experimental Protocol: Synthesis of Amphetamine via Reductive Amination of Phenylacetone

The following protocol is a generalized procedure for the synthesis of a primary propanamine.

Reactants:

  • Phenylacetone (1-phenyl-2-propanone)

  • Ammonia (often from ammonium acetate or ethanolic ammonia)

  • Raney Nickel or Sodium Borohydride (as reducing agent)

  • Ethanol (as solvent)

Procedure:

  • A solution of phenylacetone in ethanol is prepared in a reaction vessel.

  • An excess of the aminating agent (e.g., ethanolic ammonia) is added to the solution.[5]

  • The reducing agent (e.g., Raney Nickel under a hydrogen atmosphere, or portion-wise addition of NaBH₄) is introduced to the reaction mixture.[5]

  • The reaction is stirred at a controlled temperature (e.g., room temperature or slightly elevated) until completion, monitored by techniques like TLC or GC.

  • Upon completion, the catalyst is filtered off (if heterogeneous), and the solvent is removed under reduced pressure.

  • The crude product is then purified, typically by distillation or chromatography, to yield the propanamine.

Caption: A generalized workflow for the synthesis of amphetamine via reductive amination.

Performance Data
Starting MaterialAminating AgentReducing AgentSolventYieldReference
PhenylacetoneEthanolic AmmoniaRaney Ni / H₂Ethanol85%[5]
PhenylacetoneAmmonium AcetateRaney Ni / H₂Methanol95%[5]
2,5-dimethoxyphenylacetoneAmmonium AcetateRaney Ni / H₂Methanol95%[5]

Advantages:

  • High versatility for synthesizing primary, secondary, and tertiary amines.

  • Often a one-pot procedure, which is efficient.[2]

  • A wide range of commercially available starting materials (aldehydes and ketones).

Disadvantages:

  • Lack of stereocontrol in the absence of chiral auxiliaries or catalysts, leading to racemic mixtures for chiral propanamines.

  • Potential for side reactions, such as self-condensation of the carbonyl compound.

Gabriel Synthesis: A Classic Route to Primary Amines

The Gabriel synthesis is a robust and reliable method for the preparation of primary amines, avoiding the over-alkylation often seen with direct alkylation of ammonia.[6][7] The method utilizes phthalimide as a protected form of ammonia.[7]

Mechanistic Pathway

The synthesis proceeds in two main steps:

  • N-Alkylation of Phthalimide: The acidic N-H proton of phthalimide is deprotonated by a base (e.g., KOH) to form the nucleophilic phthalimide anion. This anion then displaces a halide from a primary alkyl halide in an Sₙ2 reaction to form an N-alkylphthalimide.[7][8]

  • Hydrolysis or Hydrazinolysis: The N-alkylphthalimide is then cleaved to release the primary amine. This can be achieved through acidic or basic hydrolysis, although these methods can be harsh.[9][10] A milder and more common approach is the Ing-Manske procedure, which uses hydrazine (NH₂NH₂) to cleave the phthalimide and liberate the primary amine.[6][10]

Caption: The two-step mechanism of the Gabriel synthesis for primary amines.

Experimental Protocol: Generalized Gabriel Synthesis of a Primary Propanamine

Reactants:

  • Potassium Phthalimide

  • 1-Bromo-2-substituted propane

  • Hydrazine hydrate

  • Ethanol (as solvent)

Procedure:

  • Potassium phthalimide is dissolved in a suitable solvent, such as DMF.[6]

  • The substituted 1-bromopropane is added to the solution, and the mixture is heated to effect the Sₙ2 reaction.

  • After the reaction is complete, the solvent is removed, and the resulting N-substituted phthalimide is treated with hydrazine hydrate in a solvent like ethanol and refluxed.

  • The precipitated phthalhydrazide is filtered off, and the filtrate containing the primary amine is worked up.

  • The final product is purified by distillation or crystallization.

Performance and Scope

The Gabriel synthesis is generally high-yielding for primary alkyl halides. However, it is not suitable for the synthesis of secondary or tertiary amines due to steric hindrance in the Sₙ2 step. Furthermore, aryl halides are unreactive under standard Gabriel conditions.[8]

Advantages:

  • Exclusively produces primary amines, avoiding over-alkylation.[7]

  • Generally provides good to excellent yields.

Disadvantages:

  • Limited to primary alkyl halides.

  • The hydrolysis step can require harsh conditions, although the use of hydrazine mitigates this.

  • Not suitable for the synthesis of secondary or tertiary amines.

Asymmetric Synthesis: Accessing Enantiopure Propanamines

For many pharmaceutical applications, the synthesis of a single enantiomer of a chiral propanamine is essential, as different enantiomers can have vastly different pharmacological and toxicological profiles.[11][12] Asymmetric synthesis strategies are therefore of paramount importance.

Catalytic Asymmetric Reductive Amination

This approach introduces chirality during the reductive amination process by employing a chiral catalyst. These catalysts, often transition metal complexes with chiral ligands, can stereoselectively reduce the prochiral imine intermediate.

A notable example is the synthesis of the antidepressant (S)-duloxetine. An intermediate, (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol, can be synthesized via the asymmetric reduction of the corresponding ketone.[13] One approach utilizes a catalytic transfer hydrogenation with a chiral rhodium catalyst, Cp*RhCl[(S,S)-TsDPEN], achieving high yield and enantioselectivity.[14]

Caption: General scheme for catalytic asymmetric reductive amination.

Enzymatic Synthesis: The Green Chemistry Approach

Biocatalysis, particularly the use of enzymes like transaminases and amine dehydrogenases, has emerged as a powerful and environmentally friendly method for producing enantiopure amines.[15][16]

Transaminases (TAs) catalyze the transfer of an amino group from an amino donor (e.g., isopropylamine or alanine) to a prochiral ketone, producing a chiral amine with high enantiomeric excess.[15] The reaction equilibrium can be challenging but can be driven to completion by using a large excess of the amino donor or by removing the ketone byproduct.[16][17]

Amine Dehydrogenases (AmDHs) are engineered enzymes that catalyze the asymmetric reductive amination of ketones using ammonia as the amine source and a nicotinamide cofactor (NADH or NADPH) as the hydride donor.[18][19][20]

Performance Data for Asymmetric Syntheses
Target Molecule/IntermediateMethodCatalyst/EnzymeYieldEnantiomeric Excess (ee)Reference
(S)-Duloxetine intermediateCatalytic Transfer HydrogenationCp*RhCl[(S,S)-TsDPEN]95%95%[14]
(S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanolBiocatalytic ReductionSaccharomyces cerevisiae100% conversion>99.0%[13]
(R)-3,4-dimethoxyamphetamineTransaminase(R)-selective transaminase82%>99%[21]
SitagliptinTransaminaseEngineered transaminase92%>99.95%[17]
(S)-4-(4-methoxyphenyl)-2-butanamineImmobilized TransaminaseATA(S)@NITQ-280-98%99%[16]

Advantages of Asymmetric Synthesis:

  • Direct access to enantiomerically pure or enriched compounds.

  • Enzymatic methods offer high selectivity, mild reaction conditions, and are environmentally friendly.[15]

Disadvantages of Asymmetric Synthesis:

  • Development of a suitable chiral catalyst or enzyme for a specific substrate can be time-consuming and expensive.

  • Enzymatic reactions can be sensitive to substrate and product inhibition.[15]

Comparative Summary and Conclusion

Synthesis RoutePrimary ApplicationStereocontrolKey AdvantagesKey Disadvantages
Reductive Amination General synthesis of primary, secondary, and tertiary aminesGenerally produces racematesHigh versatility, one-pot procedureLack of stereocontrol, potential side reactions
Gabriel Synthesis Synthesis of primary aminesProduces racematesExclusively forms primary amines, good yieldsLimited to primary alkyl halides, can require harsh conditions
Asymmetric Synthesis Synthesis of enantiopure chiral aminesExcellentDirect access to single enantiomers, high selectivityCatalyst/enzyme development can be challenging and costly

The choice of a synthetic route for substituted propanamines is a multifaceted decision that requires careful consideration of the target molecule's structure, the desired stereochemistry, and practical factors such as cost, scale, and available resources.

  • For rapid, general access to a range of substituted propanamines where stereochemistry is not a primary concern, reductive amination remains the method of choice due to its versatility and operational simplicity.

  • When the specific synthesis of a primary propanamine is required, and over-alkylation is a concern, the Gabriel synthesis offers a reliable, albeit more limited, alternative.

  • For the synthesis of pharmaceutically active compounds where a single enantiomer is required, asymmetric synthesis, particularly through biocatalysis, represents the state-of-the-art. The exceptional enantioselectivity and green credentials of enzymatic methods make them increasingly attractive for industrial applications.

As the demand for structurally complex and stereochemically pure propanamines continues to grow, the development of novel, efficient, and sustainable synthetic methodologies will remain a key focus for the chemical and pharmaceutical industries.

References

  • A facile asymmetric synthesis of (S)-duloxetine. (2010). ARKIVOC, 2010(x), 55-61. [Link]

  • Asymmetric synthesis of duloxetine intermediate (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol using immobilized Saccharomyces cerevisiae in liquid-core sodium alginate/chitosan/sodium alginate microcapsules. (2014). Bioprocess and Biosystems Engineering, 37(11), 2243-2250. [Link]

  • Asymmetric Reductive Amination of Structurally Diverse Ketones with an Engineered Amine Dehydrogenase. (2026). The Journal of Organic Chemistry. [Link]

  • Reductive amination of prochiral ketones. (n.d.). ResearchGate. [Link]

  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. (2020). Frontiers in Chemistry. [Link]

  • Asymmetric Reductive Amination of Structurally Diverse Ketones with an Engineered Amine Dehydrogenase. (n.d.). ChemRxiv. [Link]

  • Enantioselective Synthesis of Both Enantiomers of Cathinone via the Microbiological Reduction of 2-Azido-1-phenyl-1-propanone. (n.d.). The Journal of Organic Chemistry. [Link]

  • Asymmetric Reductive Amination of Structurally Diverse Ketones with Ammonia Using a Spectrum-Extended Amine Dehydrogenase. (2021). ACS Catalysis. [Link]

  • Method for asymmetric synthesis of duloxetine intermediate by carbonyl reductase. (n.d.).
  • Reductive Amination Review. (n.d.). Erowid. [Link]

  • Transaminases for Green Chemistry: Recent Progress and Future Prospects. (2023). Current Green Chemistry. [Link]

  • Stereoselective Synthesis and Dissolution Studies on Enteric Coated Pellets of (S)-Duloxetine Hydrochloride. (n.d.). ResearchGate. [Link]

  • Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods. (2022). Molecules. [Link]

  • Enzymatic and chemo-enzymatic strategies to produce highly valuable chiral amines from biomass with ω-transaminases on 2D zeolites. (2022). Green Chemistry. [Link]

  • Reductive Amination. (n.d.). Organic Chemistry Tutor. [Link]

  • Intermediate useful for the asymmetric synthesis of duloxetine. (n.d.).
  • Phenylacetone. (n.d.). Breaking Bad Wiki. [Link]

  • Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods. (n.d.). OUCI. [Link]

  • Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods. (2022). PubMed. [Link]

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. (2024). PMC. [Link]

  • Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. (2018). MDPI. [Link]

  • Reductive Amination of Ketones & Aldehydes With NaBH3CN. (2016). YouTube. [Link]

  • Aldehydes and Ketones to Amines. (2024). Chemistry Steps. [Link]

  • Reductive Amination: A Remarkable Experiment for the Organic Laboratory. (2023). Beyond Benign. [Link]

  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. (2020). Angewandte Chemie International Edition. [Link]

  • Enantioselective Synthesis of d‐ and l‐α‐Amino Acids by Enzymatic Transamination Using Glutamine as Smart Amine Donor. (n.d.). ResearchGate. [Link]

  • Gabriel synthesis: Easy mechanism, procedure, applications. (2023). Chemistry Notes. [Link]

  • Asymmetric Synthesis of β-Amino Acid Derivatives via Catalytic Conjugate Addition of Hydrazoic Acid to Unsaturated Imides. (n.d.). Journal of the American Chemical Society. [Link]

  • Cyclodextrin-Enabled Enantioselective Complexation Study of Cathinone Analogs. (2024). Molecules. [Link]

  • Asymmetric Synthesis of Bioactive Primary Amines. (2000). Grantome. [Link]

  • The Gabriel Synthesis. (2025). Master Organic Chemistry. [Link]

  • Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System. (2020). MDPI. [Link]

  • Various synthetic routes for the synthesis of amine 1 Comparison of the.... (n.d.). ResearchGate. [Link]

  • The Gabriel Synthesis. (2020). Chemistry Steps. [Link]

  • Asymmetric synthesis of new chiral beta-amino acid derivatives by Mannich-type reactions of chiral N-sulfinyl imidates with N-tosyl aldimines. (2010). PubMed. [Link]

  • Gabriel Synthesis. (n.d.). Cambridge University Press. [Link]

  • Asymmetric synthesis of beta-amino esters by aza-Michael reaction of alpha,beta-unsaturated amides using (S,S)-(+)-pseudoephedrine as chiral auxiliary. (2004). PubMed. [Link]

  • Asymmetric Synthesis of Chiral Primary Amines by Transfer Hydrogenation of N-(tert-Butanesulfinyl)ketimines. (n.d.). Academia.edu. [Link]

  • Asymmetric synthesis of phenylisopropylamines. (n.d.).
  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. (2020). PMC. [Link]

  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. (2025). ResearchGate. [Link]

  • Reductive amination. (2009). WordPress.com. [Link]

  • File:Synthesis of Methamphetamine via Reductive Amination from Phenylacetone.png. (2023). Wikimedia Commons. [Link]

Sources

Validation

Strategic Evaluation of Nitrophenoxy Scaffolds: Structure-Activity Relationships and Metabolic Liabilities

Executive Summary This guide provides a technical head-to-head comparison of nitrophenoxy-containing scaffolds, specifically focusing on the medicinal chemistry trade-offs between 4-nitrophenoxy (para) , 2-nitrophenoxy (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical head-to-head comparison of nitrophenoxy-containing scaffolds, specifically focusing on the medicinal chemistry trade-offs between 4-nitrophenoxy (para) , 2-nitrophenoxy (ortho) , and their bioisosteres (e.g., 4-cyanophenoxy). While the nitro group is a privileged structural feature in antibacterial agents (e.g., nitroimidazoles) and agrochemicals (PPO inhibitors), it represents a significant "structural alert" in human drug discovery due to mutagenic potential and rapid metabolic reduction.

This guide is designed for medicinal chemists optimizing "hit-to-lead" compounds where a nitrophenoxy moiety has been identified as a pharmacophore.

Part 1: Head-to-Head Scaffold Comparison

The Contenders

We evaluate three distinct scaffold classes often encountered in early-stage screening hits:

  • Scaffold A: 4-Nitrophenoxy Ethers (The "Warhead")

    • Characteristics: High electron-withdrawing capacity (

      
      ), linear geometry, high dipole moment.
      
    • Primary Use: Agrochemicals (e.g., Fomesafen, Acifluorfen) and antibacterial hits.

  • Scaffold B: 2-Nitrophenoxy Ethers (The "Steric Shield")

    • Characteristics: Ortho-substitution creates steric bulk near the ether linkage; potential for intramolecular hydrogen bonding if H-donors are present.

  • Scaffold C: 4-Cyanophenoxy / 4-Chlorophenoxy (The "Isosteres")

    • Characteristics: Metabolic stability, similar electronics to nitro without the reductive liability.

Performance Matrix: Potency vs. Liability

The following data synthesizes Structure-Activity Relationship (SAR) trends observed in Protoporphyrinogen Oxidase (PPO) inhibition and antibacterial screens.

Feature4-Nitrophenoxy (Para) 2-Nitrophenoxy (Ortho) 4-Cyanophenoxy (Isostere)
Binding Potency High . The nitro group often acts as a critical hydrogen bond acceptor in the active site.Low to Moderate . Steric clash often prevents optimal

-

stacking or pocket fit.
Moderate . Good electronic mimic, but lacks the specific geometry/H-bonding capability of

.
Metabolic Stability Poor . Rapidly reduced to amine (

) by CYP450 and bacterial nitroreductases.
Moderate . Steric hindrance at the ortho position can slow enzymatic attack, but reduction still occurs.High . Cyano/Chloro groups are generally metabolically stable (though nitrile hydrolysis is possible).
Genotoxicity (Ames) High Risk . Nitro-reduction intermediates (hydroxylamines) are potent DNA alkylators.High Risk . Similar mechanism; ortho-position does not eliminate mutagenicity.Low Risk . Preferred for human therapeutics to avoid "structural alerts."
Solubility (LogP) Moderate .[1] Nitro group decreases LogP relative to H, improving solubility.Moderate .Variable . Chloro increases lipophilicity (LogP

); Cyano decreases it.
Critical Mechanistic Insight: The Nitro-Reduction Liability

The primary failure mode for nitrophenoxy scaffolds in human pharma is the Nitro-to-Amine reduction . This is not merely a loss of potency; it is a toxification pathway.

  • Mechanism: The nitro group is sequentially reduced by NADPH-dependent enzymes (CYP450 in liver, Nitroreductases in gut bacteria).

  • The Danger Zone: The Hydroxylamine intermediate is highly reactive and can form DNA adducts, leading to positive Ames tests.

NitroReduction Nitro Nitrophenoxy (R-NO2) Nitroso Nitroso Intermediate (R-N=O) Nitro->Nitroso +2e- / 2H+ (CYP450 / Nitroreductase) Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl +2e- / 2H+ Amine Aminophenoxy (R-NH2) Hydroxyl->Amine +2e- / 2H+ (Detoxification) DNA DNA Adducts (Genotoxicity) Hydroxyl->DNA Electrophilic Attack (Toxicity)

Figure 1: The metabolic reduction pathway of the nitro group.[2][3][4] The hydroxylamine intermediate represents the critical genotoxic liability.

Part 2: Experimental Protocols

To validate the selection of a nitrophenoxy scaffold versus an isostere, the following self-validating protocols are recommended.

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution ( )

This protocol is robust for synthesizing both 2- and 4-nitrophenoxy ethers.

  • Objective: Couple a phenol with a fluoronitrobenzene.

  • Reagents:

    • Substituted Phenol (1.0 equiv)

    • 1-Fluoro-4-nitrobenzene (or 1-fluoro-2-nitrobenzene) (1.1 equiv)

    • Potassium Carbonate (

      
      ) (2.0 equiv)
      
    • Solvent: DMF or DMSO (Anhydrous)

  • Step-by-Step:

    • Activation: Dissolve phenol in DMF under

      
       atmosphere. Add 
      
      
      
      and stir at RT for 30 min to generate the phenoxide anion. Checkpoint: Solution often changes color (yellow/orange).
    • Addition: Add fluoronitrobenzene dropwise.

    • Reaction: Heat to 80°C for 4-6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc).[5] The product is usually less polar than the phenol.

    • Workup: Pour into ice water. The nitrophenoxy ether typically precipitates. Filter and wash with water. If oil forms, extract with EtOAc.

    • Purification: Recrystallization from Ethanol or Flash Chromatography.

Protocol 2: Microsomal Stability Assay (Metabolic Liability Test)

Determines the half-life (


) of the scaffold in the presence of liver enzymes.
  • Reagents:

    • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc.)

    • NADPH Regenerating System (Mg

      
      , Glucose-6-phosphate, G6P-Dehydrogenase, NADP+)
      
    • Test Compound (1 µM final conc.)

    • Positive Control: Midazolam (High clearance) or Testosterone.

    • Negative Control: Warfarin (Low clearance).

  • Workflow:

    • Pre-incubation: Mix HLM (0.5 mg/mL final) and Test Compound in Phosphate Buffer (pH 7.4) at 37°C for 5 min.

    • Initiation: Add NADPH regenerating system to start the reaction.

    • Sampling: Aliquot 50 µL at

      
       min.
      
    • Quenching: Immediately add 150 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins.

    • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS. Monitor the disappearance of the parent peak (

      
      ) and appearance of the amine metabolite (
      
      
      
      or
      
      
      depending on ionization).

Part 3: Decision Framework

Use this logic flow to determine if a Nitrophenoxy scaffold is viable for your program.

DecisionTree Start Hit Compound contains Nitrophenoxy Scaffold TargetType Target Organism? Start->TargetType Bacterial Bacteria / Parasite (e.g., TB, Kinetoplastid) TargetType->Bacterial Human Human Target (e.g., Kinase, GPCR) TargetType->Human Mechanism Is Nitro reduction part of MOA? Bacterial->Mechanism Replace MUST Replace Nitro Human->Replace YesMOA Keep Nitro (Prodrug Strategy) Mechanism->YesMOA Yes (e.g., Pretomanid) NoMOA Check Mutagenicity (Ames Test) Mechanism->NoMOA No Isostere Synthesize Isosteres: -CN, -CF3, -Cl Replace->Isostere

Figure 2: Strategic decision tree for nitrophenoxy scaffold optimization.

References

  • Mechanism of Nitro Reduction: Title: Participation of cytochrome P-450 in the reduction of nitro compounds by rat liver microsomes.[6] Source: PubMed / NIH URL:[Link]

  • PPO Inhibitor SAR (Herbicide Potency): Title: Quantitative structure-activity relationships of protoporphyrinogen oxidase-inhibiting diphenyl ether herbicides. Source: Pesticide Biochemistry and Physiology (via Sci-Hub/ScienceDirect) URL:[Link]

  • Nucleophilic Aromatic Substitution Protocol: Title: Nucleophilic Aromatic Substitution: SNAr Mechanism and Protocols. Source: Chemistry Steps URL:[Link]

  • Antibacterial Activity of Nitrophenoxy Derivatives: Title: Antimicrobial Activity of Nitroaromatic Derivatives.[1][7] Source: Encyclopedia MDPI URL:[Link]

Sources

Comparative

validating the mechanism of action for 3-(3-Methyl-4-nitrophenoxy)propan-1-amine derivatives

Executive Summary & Strategic Rationale In the development of anti-infective and hypoxia-activated prodrugs, the 3-(3-Methyl-4-nitrophenoxy)propan-1-amine (MNP-PA) scaffold represents a classic "Trojan Horse" motif. Its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In the development of anti-infective and hypoxia-activated prodrugs, the 3-(3-Methyl-4-nitrophenoxy)propan-1-amine (MNP-PA) scaffold represents a classic "Trojan Horse" motif. Its efficacy hinges on a specific bio-activation event: the enzymatic reduction of its nitro group (


) to a cytotoxic hydroxylamine (

) or amine (

) species.[1]

This guide is not a generic assay list. It is a mechanistic stress-test . As researchers, we must rigorously distinguish between Type I Nitroreductase (NTR) activation (the desired, selective pathway found in parasites like Trypanosoma cruzi or hypoxic tumors) and Type II futile cycling (the toxic pathway found in mammalian aerobic tissue).

The Core Hypothesis: If MNP-PA is a true prodrug, it must be inert until activated by a 2-electron reductase (Type I NTR). If it shows toxicity without this enzyme, or in aerobic mammalian cells, it is likely acting via off-target membrane disruption or general oxidative stress—a failure in drug design.

Comparative Performance Analysis

To validate MNP-PA, you must benchmark it against the clinical standard (Nifurtimox) and a structural negative control.

Table 1: Mechanistic Performance Benchmarking

FeatureMNP-PA Derivatives (Target)Nifurtimox (Standard of Care)De-nitro Analog (Negative Control)*
Primary Mechanism Type I NTR-mediated DNA alkylationType I NTR-mediated oxidative stress/alkylationMembrane interaction / Off-target
Enzymatic Affinity (

)
Low

M
(High specificity desired)
~10-20

M
No binding
Aerobic Stability High (Resistant to O2 futile cycling)Moderate (Some systemic toxicity)High
Mammalian Toxicity Low (Ideal)Moderate (Side effects common)Variable (Depends on lipophilicity)
Metabolite Signature Distinct Amine/Hydroxylamine mass shiftOpen-chain nitrile metabolitesParent compound only

*Note: The De-nitro analog is 3-(3-Methylphenoxy)propan-1-amine (nitro group removed). If this compound kills cells, your mechanism is NOT nitro-activation.

Mechanistic Visualization

The following diagram illustrates the critical difference between the Selectivity Pathway (Type I) and the Toxicity Pathway (Type II) . Your validation data must prove the compound follows the green path.

NTR_Mechanism Prodrug MNP-PA (Prodrug) (Inactive NO2) Radical Nitro Radical Anion (R-NO2•-) Prodrug->Radical Type II NTR (1e-) (Mammalian) Nitroso Nitroso Intermediate (R-NO) Prodrug->Nitroso Type I NTR (2e-) (Parasite/Hypoxia) Radical->Prodrug Futile Cycling Oxygen Molecular Oxygen (O2) Radical->Oxygen e- transfer Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl Type I NTR (2e-) Amine Amine Metabolite (R-NH2) Hydroxyl->Amine Reductase DNA_Damage DNA Adducts (Cell Death) Hydroxyl->DNA_Damage Alkylation Superoxide Superoxide Radical (O2•-) Oxygen->Superoxide Oxidative Stress

Figure 1: The "Ping-Pong" Bi-Bi mechanism. Type I NTRs (Green path) bypass the toxic radical intermediate, conferring selectivity. Type II NTRs (Red path) cause futile cycling and systemic toxicity.

Validation Protocol: The "Triad" Approach

To publish a robust MoA paper, you need three pillars of evidence: Enzymatic Kinetics , Metabolite Fingerprinting , and Genetic Rescue .

Pillar 1: Cell-Free Enzymatic Kinetics (Absorbance)

Objective: Prove the compound is a substrate for the target enzyme (e.g., T. cruzi NTR or E. coli NfsB) and determine catalytic efficiency (


).

Protocol:

  • Reagents: Recombinant NTR enzyme (purified), NADH (cofactor), MNP-PA (substrate).

  • Setup: In a quartz cuvette, mix 100 mM Tris-HCl (pH 7.0) containing 50

    
    M NADH.
    
  • Initiation: Add MNP-PA (range 0–200

    
    M).
    
  • Detection: Monitor the oxidation of NADH by measuring absorbance decrease at 340 nm over 5 minutes.

  • Control: Run a parallel blank without enzyme to rule out spontaneous hydrolysis.

  • Analysis: Plot initial velocity (

    
    ) vs. [Substrate] using the Michaelis-Menten equation.
    
    • Success Criteria: You observe a hyperbolic curve. If the curve is linear, you have not reached saturation (low affinity).

Pillar 2: Metabolite Fingerprinting (LC-MS/MS)

Objective: Confirm the reduction of the Nitro group (


) to the Amine (

).[2] This is the definitive chemical proof of activation.

Protocol:

  • Incubation: Incubate 50

    
    M MNP-PA with Recombinant NTR and excess NADH for 60 minutes at 37°C.
    
  • Quenching: Add ice-cold acetonitrile (1:1 v/v) to precipitate the enzyme. Centrifuge at 14,000 x g.

  • LC-MS Setup:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax).

    • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.[3][4]

    • Mode: Positive ESI (Electrospray Ionization).

  • Target Mass Shifts:

    • Parent (Nitro):

      
      
      
    • Target (Amine): Look for

      
      . (Loss of 
      
      
      
      [32 Da] + Gain of
      
      
      [2 Da] results in a net loss of ~30 Da from the nitro parent).
    • Note: You may also see the Hydroxylamine intermediate (

      
      ).
      
Pillar 3: Genetic Rescue (The "Gold Standard")

Objective: Prove that without the enzyme, the drug is impotent.

Protocol:

  • Model: Wild Type (WT) Trypanosoma cruzi (or E. coli) vs.

    
    ntr Knockout  strain.
    
  • Dosing: Treat both strains with MNP-PA (serial dilutions).

  • Readout: Alamar Blue or ATP viability assay after 72 hours.

  • Interpretation:

    • Valid MoA: The WT strain is sensitive (low IC50), but the

      
      ntr strain is resistant  (high IC50). The "Rescue Index" (IC50 KO / IC50 WT) should be >5x.
      
    • Invalid MoA: If both strains die equally, your compound is generally toxic and not acting via the specific NTR mechanism.

Troubleshooting & Expert Insights

  • Solubility Issues: Nitrophenoxy amines can be lipophilic. Ensure your DMSO stock concentration does not exceed 0.5% in the final assay, as high DMSO can inhibit NTR enzymes.

  • The "Futile Cycling" Trap: If you see high toxicity in mammalian cells (e.g., Vero or HepG2 lines), perform a Cytochrome c reduction assay . If your compound reduces Cytochrome c in the presence of mammalian reductase, it is generating superoxide radicals (Type II mechanism)—this is a toxicity red flag.

  • Stability: The amine metabolite (the product) is often air-sensitive. Analyze LC-MS samples immediately or use ascorbic acid as an antioxidant in the quenching buffer.

References

  • Wilkinson, S. R., et al. (2008). "Nitroreductases in Trypanosoma brucei as targets for prodrug therapies." Future Microbiology, 3(3).

  • Patterson, A. V., et al. (2007). "Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA crosslinking agent PR-104." Clinical Cancer Research, 13(13).

  • Hall, B. S., et al. (2011). "Trypanocidal activity of nitroaromatic prodrugs: current treatments and future perspectives." Current Medicinal Chemistry, 18.

  • Bot, C., et al. (2013). "A quantitative LC-MS/MS method for the detection of nitroreductase metabolites." Analytical Biochemistry, 440(2).

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(3-Methyl-4-nitrophenoxy)propan-1-amine

[1][2] Hazard Architecture & Risk Profile Substance Class: Nitro-aromatic Primary Amine Primary Hazard Driver: Bifunctional toxicity combining the corrosivity of primary alkyl amines with the systemic toxicity/absorption...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Hazard Architecture & Risk Profile

Substance Class: Nitro-aromatic Primary Amine Primary Hazard Driver: Bifunctional toxicity combining the corrosivity of primary alkyl amines with the systemic toxicity/absorption potential of nitro-aromatics.[1]

As a specialized intermediate often used in linker chemistry or drug discovery, 3-(3-Methyl-4-nitrophenoxy)propan-1-amine lacks the extensive toxicological history of commodity chemicals.[1] Therefore, we must apply a Structure-Activity Relationship (SAR) safety protocol. We treat this compound as a "Research Chemical" with the following extrapolated hazards:

Functional GroupHazard MechanismCritical Safety Consequence
Primary Amine (-NH₂) Protonation of tissue; saponification of fats.[1]Corrosive/Severe Irritant. Causes immediate eye damage and skin burns upon prolonged contact.
Nitro-Aromatic (-NO₂) Redox cycling; oxidation of hemoglobin.[1]Systemic Toxicity. High potential for transdermal absorption leading to methemoglobinemia (cyanosis).
Alkyl Ether Linker Lipophilicity modulation.Permeation Enhancer. Facilitates the transport of the toxic nitro group through the dermal barrier.

The Barrier Strategy: Personal Protective Equipment (PPE)

Do not rely on standard "lab coat and glasses." The amphiphilic nature of this molecule requires a permeation-resistant barrier strategy.[1]

Hand Protection (The "Double-Shell" Protocol)

Logic: Nitro-aromatics can permeate thin nitrile rapidly.[1] The amine group attacks the glove polymer chemically, while the aromatic ring aids diffusion.

  • Inner Layer: 4 mil Nitrile (High dexterity, visual contrast).

  • Outer Layer: 8 mil Extended Cuff Nitrile or Neoprene (Mechanical strength, chemical resistance).

  • Critical Action: Change outer gloves immediately upon any splash. Change inner gloves every 2 hours during continuous handling.

  • Spill Response: For spills >10 mL, use Silver Shield (Laminate) gloves. Nitrile provides insufficient breakthrough time for bulk liquid exposure.

Respiratory Protection

Logic: As a primary amine, the compound will scavenge carbon dioxide from the air (forming carbamates) and irritate mucous membranes.

  • Primary Control: All handling must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (Outside Hood): Full-face respirator with Multi-Gas/Vapor (OV/AG) cartridges (P100 pre-filter).[1]

    • Why OV/AG? The "OV" handles the aromatic ring; the "AG" (Acid Gas) is often recommended for amines (bases) by some manufacturers, though strictly "Amine/Ammonia" cartridges are ideal. Given the low volatility of the salt form vs. free base, OV/P100 is the minimum baseline.

Ocular & Dermal Defense[1][2]
  • Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses are prohibited due to the risk of amine vapors tracking around the lens and causing corneal hazing (blue vision).

  • Body: Tyvek® lab coat or apron over standard cotton lab coat. Cotton absorbs and holds nitro-aromatics against the skin; Tyvek repels particulates and incidental splashes.

Operational Workflow: "From Storage to Synthesis"

This workflow minimizes static discharge (ignition risk for nitro compounds) and exposure.

Step 1: Pre-Operational Check[1]
  • Verify Fume Hood flow.

  • Prepare Neutralization Station : Keep a wash bottle of 5% Citric Acid or Dilute Acetic Acid nearby. Reason: Immediate neutralization of amine spills reduces volatility.[1]

  • Static Control: If the substance is a dry powder, use an ionizing fan or antistatic gun. Nitro-aromatics can be shock/friction sensitive if dry and impure.[1]

Step 2: Weighing & Solubilization[1][2]
  • Technique: Weigh inside the hood. Do not transport open weighing boats across the lab.

  • Solvent Addition: Add solvent to the solid.

    • Caution: Dissolution in protic solvents (MeOH, EtOH) may be exothermic.

    • Caution: Avoid halogenated solvents (DCM/Chloroform) if possible during initial scale-up, as amines can react violently with them under specific catalytic conditions or prolonged storage (forming quaternary ammonium salts).[1]

Step 3: Reaction Monitoring[1]
  • TLC/LCMS Prep: When taking aliquots, assume the pipette tip is contaminated with a transdermal toxin. Eject tips immediately into a dedicated solid waste container inside the hood.

Logic Diagram: Safety Decision Matrix

The following diagram illustrates the decision logic for handling spills or exposure events.

SafetyLogic Start Event: Exposure or Spill Assess Assess Magnitude Start->Assess Skin Skin Contact? Assess->Skin Person Spill Bench Spill? Assess->Spill Surface Wash 1. Blot excess (Do not rub) 2. Flush water 15 min Skin->Wash Contain Cover with Absorbent Pads Spill->Contain Neutralize Do NOT use Vinegar on Skin (Risk of thermal burn) Wash->Neutralize Medical Seek Medical (Methemoglobinemia check) Neutralize->Medical Decon Apply 5% Citric Acid (Turn Amine to Salt) Contain->Decon Clean Double Bag Waste Label: 'Toxic/Corrosive' Decon->Clean

Figure 1: Decision matrix for immediate response to exposure or containment.[1][2][3][4][5] Note the specific prohibition of acid neutralization on skin versus its requirement for surface decontamination.

Waste Management & Decontamination

Core Principle: Convert the volatile free base into a non-volatile salt before disposal.

Chemical Deactivation

Before disposing of glassware or wipes, treat surfaces with a 5% Citric Acid solution .

  • Mechanism:[1][3][6]

    
     (Non-volatile, water-soluble salt).[1]
    
  • This significantly reduces the vapor pressure and permeation risk of the residue.

Segregation Streams
Waste StreamClassificationNotes
Solid Waste Toxic / IrritantContaminated gloves, paper towels, weighing boats.[1] Double bag.
Liquid Waste Basic OrganicDO NOT MIX WITH OXIDIZING ACIDS (Nitric/Perchloric). Mixing amines with nitric acid can form unstable nitroamines or explosive salts.
Sharps Chemically ContaminatedNeedles used with this compound must not be recapped.

Emergency Medical Context

Information for the On-Site Safety Officer

  • Symptoms of Overexposure: Blue lips/fingernails (Cyanosis - Methemoglobinemia), headache, dizziness, severe eye irritation.[1]

  • First Aid Override:

    • Inhalation: Remove to fresh air. Oxygen may be required if cyanosis presents.

    • Eye Contact: Flush for minimum 30 minutes . Amines penetrate the cornea rapidly; standard 15-minute flushes are often insufficient.[1]

    • Skin Contact: Water flush only. Do not use solvent (ethanol/DMSO) to clean skin, as this drives the nitro-aromatic deeper into the dermis.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary: 3-Methyl-4-nitrophenol (Precursor/Metabolite Analog).[1] National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Dermal Exposure: Chemical Protective Clothing. United States Department of Labor. [Link][1]

  • European Chemicals Agency (ECHA). (n.d.). Information on Chemicals: Nitro and Amine Functional Groups. [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3-Methyl-4-nitrophenoxy)propan-1-amine
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